Bis(3-aminopropyl) Ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminopropoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPRVQWGKLEFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511222 | |
| Record name | 3,3'-Oxydi(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2157-24-6 | |
| Record name | 3,3'-Oxydi(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-aminopropyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations of Bis 3 Aminopropyl Ether and Its Derivatives
Synthesis of Bis(3-aminopropyl) Ether
The synthesis of this compound is primarily achieved through two main routes: the direct catalytic hydrogenation of a dinitrile precursor and a multistep approach commencing with acrylonitrile (B1666552). These methods are scalable and allow for the production of high-purity diamine.
The most common industrial method for producing this compound involves the catalytic hydrogenation of Bis(2-cyanoethyl) Ether. This process directly converts the nitrile functional groups into primary amine groups.
The efficiency and selectivity of the hydrogenation of Bis(2-cyanoethyl) Ether are highly dependent on the reaction conditions and the choice of catalyst. Research has identified several effective catalytic systems and the operational parameters to optimize them.
Commonly employed catalysts include those based on Nickel and Cobalt. google.com For instance, hydrogenation has been successfully carried out using Nickel or Cobalt-based catalysts at temperatures between 100°C and 175°C and pressures ranging from 34 to 207 bar. google.com A highly efficient system utilizes a Co-Mn-Al catalyst at a lower temperature range of 110–130°C and a pressure of 48–62 bar, achieving yields of up to 99.49%. Raney nickel is another effective catalyst, particularly for low-pressure hydrogenation (around 3.4 bar or 50 psi), which can result in nearly quantitative yields. nih.govresearchgate.net
The following table summarizes key findings on the optimization of reaction conditions for this process.
| Catalyst | Temperature (°C) | Pressure (bar) | Key Findings | Source(s) |
| Co-Mn-Al | 110 - 130 | 48 - 62 | Achieves 100% conversion with yields of 98.85–99.49% in a specific solvent system. | |
| Nickel or Cobalt | 100 - 175 | 34 - 207 | Effective for the hydrogenation of the dinitrile precursor in the presence of ammonia (B1221849) and a cyclic ether solvent. google.com | google.com |
| Nickel derivatives | 80 - 190 | 5 - 220 | General conditions for hydrogenation using nickel-based catalysts. | |
| Raney nickel | Not specified | ~3.4 (50 psi) | Used in a low-pressure process with a methanolic ammonia solvent system to afford high purity product in nearly quantitative yield. nih.govresearchgate.net | nih.govresearchgate.net |
The choice of solvent and the use of additives like ammonia are critical for maximizing the selectivity and yield of this compound. Ammonia is frequently added to the reaction mixture to suppress the formation of secondary amines, a common side reaction in nitrile hydrogenation. google.comgoogleapis.com A 7N methanolic ammonia solvent system has been shown to be particularly effective, leading to high purity and almost quantitative yields. nih.govresearchgate.net
The solvent also plays a crucial role in catalyst dispersion and suppression of by-products. For example, a solvent system composed of dipropylene glycol dimethyl ether (PM), water, and lithium hydroxide (B78521) (LiOH) enhances the dispersion of a Co-Mn-Al catalyst. In this system, the lithium hydroxide activates the catalyst, improving hydrogenation efficiency. Similarly, the use of a cyclic ether as a solvent has been documented in conjunction with nickel or cobalt catalysts and ammonia. google.com
An alternative and industrially significant route to this compound begins with the readily available chemical feedstock, acrylonitrile. This method involves the synthesis of the Bis(2-cyanoethyl) Ether precursor in a series of addition reactions, followed by the previously described hydrogenation step. google.com
This multi-stage synthesis begins with the formation of 3-hydroxypropionitrile (B137533) from the reaction of acrylonitrile and water. google.com This intermediate, 3-hydroxypropionitrile, then reacts with a second molecule of acrylonitrile in another addition reaction to produce Bis(2-cyanoethyl) Ether. google.com These addition reactions can be conducted in successive stages or in a single stage and are often promoted by the presence of a base. google.comgoogle.com The resulting Bis(2-cyanoethyl) Ether is then hydrogenated as described in the catalytic pathways section to yield the final this compound. google.com This multistep process is highly scalable and offers flexibility for industrial production.
Optimization of Reaction Conditions: Temperature, Pressure, and Catalysts
Multistep Synthesis Approaches
Synthesis of Poly(alkylene glycol) this compound Derivatives
The synthesis of this compound derivatives from poly(alkylene glycols) involves the transformation of terminal hydroxyl groups into primary amine groups. Several established methodologies are employed to achieve this conversion, each offering distinct advantages in terms of efficiency, reaction conditions, and scalability.
Poly(ethylene glycol) Bis(3-aminopropyl) Terminated Compounds
Poly(ethylene glycol) bis(3-aminopropyl) terminated compounds, also known as polyetheramines (PEAs), are synthesized from poly(ethylene glycol) (PEG) through various chemical routes. acs.org The choice of method often depends on the desired molecular weight of the PEG and the required purity of the final diamine product.
A prevalent two-step method involves the activation of the terminal hydroxyl groups of PEG, followed by nucleophilic substitution with an amine source. ncl.edu.tw
Activation : The terminal hydroxyl (-OH) groups are converted into better leaving groups. This is commonly achieved by reaction with sulfonyl chlorides, such as mesyl chloride or 4-fluorobenzenesulfonyl chloride, in the presence of a base. ncl.edu.tw
Amination : The activated PEG intermediate is then reacted with ammonia, typically in the form of aqueous ammonium (B1175870) hydroxide, to displace the sulfonate groups and yield the terminal primary amine functionalities. ncl.edu.tw
Another significant route is reductive amination . This process begins with the oxidation of PEG's terminal hydroxyls to form PEG dialdehyde. This intermediate is then reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen with a catalyst, to produce the diamine.
For industrial-scale production, direct catalytic amination is often favored. This process involves reacting PEG directly with ammonia and hydrogen at high temperatures and pressures over a metal catalyst, such as nickel or cobalt. google.comgoogleapis.com This method can convert the diol to the diamine in a single, continuous process.
Diethylene Glycol this compound Synthesis
The synthesis of Diethylene Glycol this compound, also known as 4,7,10-Trioxa-1,13-tridecanediamine, typically follows a well-established industrial pathway involving cyanoethylation and subsequent hydrogenation.
The process begins with the cyanoethylation of diethylene glycol. In this step, diethylene glycol is reacted with acrylonitrile in a Michael addition reaction. This reaction is typically catalyzed by a base and results in the formation of the dinitrile intermediate, bis(2-cyanoethyl) diethylene glycol. ncl.edu.twgoogleapis.com
The second step is the catalytic hydrogenation of the resulting dinitrile. The nitrile groups are reduced to primary amine groups using hydrogen gas in the presence of a catalyst, commonly Raney nickel or a cobalt-based catalyst. googleapis.comgoogle.comgoogle.com The reaction is carried out under pressure and elevated temperature, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. google.com The final product is Diethylene Glycol this compound. acs.orgnih.gov
Ethylene (B1197577) Glycol this compound Synthesis
The synthesis of Ethylene Glycol this compound is analogous to that of its diethylene glycol counterpart, utilizing the same two-primary-step sequence.
Cyanoethylation : Ethylene glycol serves as the starting alcohol. It is reacted with acrylonitrile under basic catalysis to yield the dinitrile intermediate, ethylene glycol bis(2-cyanoethyl) ether. ncl.edu.twpatsnap.com A study identified optimal conditions for this reaction to be a molar ratio of 2.5 for acrylonitrile to ethylene glycol, a temperature of 60±10°C, and LiOH as the catalyst, achieving a high yield of the dinitrile. ncl.edu.tw
Catalytic Hydrogenation : The formed dinitrile is then subjected to catalytic hydrogenation to convert the two nitrile groups into primary amine groups. ncl.edu.tw Using an activated Raney Nickel catalyst at a pressure of 1300 psi and a temperature of 100°C, the reaction produces Ethylene Glycol this compound in good yield. ncl.edu.tw
1,4-Butanediol (B3395766) this compound Synthesis
The synthesis of 1,4-Butanediol this compound (also known as 4,9-Dioxa-1,12-dodecanediamine) follows the cyanoethylation and hydrogenation route, starting from 1,4-butanediol. cymitquimica.com
The general process involves reacting 1,4-butanediol with a stoichiometric excess of acrylonitrile, which can be conducted at temperatures between 30°C and 70°C. google.com This cyanoethylation step produces the bis(cyanoethylated) intermediate. Subsequently, this intermediate is reduced via catalytic hydrogenation. google.com Standard hydrogenation catalysts like Raney nickel or cobalt are effective for this transformation, which is performed under hydrogen pressure to yield the final diamine product, 1,4-Butanediol this compound. googleapis.comgoogle.com
Synthesis of Other Bis(aminopropyl) Ether-Containing Derivatives
Bis[3-(N,N-dialkylamino)propyl]ethers via Aminoalkylation
The synthesis of bis[3-(N,N-dialkylamino)propyl]ethers involves the conversion of the primary amine groups of a precursor like bis(3-aminopropyl)ether into tertiary dialkylamines. A key method to achieve this is through a process of aminoalkylation. google.com
A documented synthetic pathway starts from acrylonitrile and proceeds through several stages. First, bis(2-cyanoethyl)ether is produced, which is then hydrogenated to form bis(3-aminopropyl)ether. google.com The crucial final step is the aminoalkylation of this diamine. This transformation can be carried out via catalytic reductive alkylation, where the bis(3-aminopropyl)ether is reacted with an appropriate aldehyde (e.g., formaldehyde (B43269) for methylation, acetaldehyde (B116499) for ethylation) in the presence of hydrogen and a hydrogenation catalyst. google.com This reaction effectively replaces the hydrogens on the primary amine groups with alkyl groups, yielding the desired bis[3-(N,N-dialkylamino)propyl]ether. google.com
Ligand Systems Derived from this compound Scaffold
The flexible yet sturdy scaffold of this compound makes it a valuable precursor for synthesizing multidentate ligands capable of coordinating with various metal ions. These ligands are significant in fields such as supramolecular chemistry and materials science.
A notable example is the synthesis of the nonadentate aminopolycarboxylate ligand, diethylene glycol-bis(3-aminopropyl ether)-N,N,N′,N′-tetraacetic acid (DEGTA). acs.orgnih.gov This ligand is synthesized in a two-step process. The first step involves a one-pot reaction to convert the primary amino groups of a diethylene glycol-bis(3-aminopropyl ether) precursor into tertiary amines by adding ethyl-protected carboxyl groups. acs.org The progress of this reaction is monitored using electrospray-ionization mass spectrometry (ESI-MS). acs.org In the second step, the acetate (B1210297) groups are deprotected, yielding the final DEGTA ligand with a 34% yield. acs.org The successful synthesis is confirmed by multinuclear NMR spectroscopy. acs.org
The complexation behavior of DEGTA with trivalent lanthanides and actinides, such as Eu(III) and Cm(III), has been studied using time-resolved laser-induced fluorescence spectroscopy (TRLFS). acs.orgnih.govacs.org These studies reveal that DEGTA forms stable complexes with these metal ions. For instance, with Eu(III), two different species, [EuH2(DEGTA)]+ and [Eu(DEGTA)]−, are observed at different pH values. nih.govacs.org The [Eu(DEGTA)]− complex is nine-coordinate and forms isostructural complexes with Cm(III) and Sm(III). nih.govacs.org The stability of these complexes is influenced by the presence of ether oxygen atoms in the ligand backbone, which exhibit more covalent bonding behavior compared to the carboxyl groups. acs.org
The unique structural and electronic properties of ligands derived from this compound, such as DEGTA, make them promising candidates for applications in areas like decontamination, decommissioning, and decorporation strategies for radioactive elements. nih.gov
Table 1: Synthesized Ligands from this compound Scaffold
| Ligand Name | Precursor | Synthesis Steps | Characterization Methods | Applications |
| Diethylene glycol-bis(3-aminopropyl ether)-N,N,N′,N′-tetraacetic acid (DEGTA) | Diethylene glycol-bis(3-aminopropyl ether) | 1. One-pot transformation of primary amino groups to tertiary amines. 2. Deprotection of acetate groups. | ESI-MS, Multinuclear NMR Spectroscopy, TRLFS | Complexation of lanthanides and actinides, potential for decontamination. acs.orgnih.gov |
Organosiloxane Derivatives Incorporating Bis(3-aminopropyl) Moieties
This compound and its analogs are key components in the synthesis of various organosiloxane derivatives, leading to materials with a wide range of properties and applications. These derivatives often take the form of copolymers, where the flexible siloxane backbone is combined with other polymer segments to achieve desired characteristics.
One common synthetic route involves the anionic ring-opening polymerization of cyclosiloxanes. For instance, α,ω-bis(3-aminopropyl)oligodimethylsiloxanes can be synthesized using this method. researchgate.net In a specific example, high molecular weight α,ω-bis(3-aminopropyldiethoxylsilane) poly(trifluoropropylmethyl)siloxanes (APTFPMS) were prepared through a "one-step" ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl) cyclotrisiloxane (B1260393) (F3) in the presence of water and 3-aminopropyltriethoxysilane (B1664141) (APTES). researchgate.net The structure of these polymers is confirmed using Gel Permeation Chromatography (GPC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Proton Nuclear Magnetic Resonance (1H NMR). researchgate.net
Another approach involves the hydrosilylation reaction. However, the direct hydrosilylation of allylamine (B125299) with a dimethylalkoxysilane can lead to the formation of isomers. google.com To circumvent this, a multi-step process can be employed which includes the hydrosilylation of an allylamine with a protected amino group, followed by deprotection. google.com
The aminopropyl-terminated polydimethylsiloxanes (PDMS) are versatile building blocks for creating more complex polymer architectures. researchgate.net For example, novel dihydroxyalkyl carbamate (B1207046) terminated PDMS oligomers have been synthesized by reacting 3-aminopropyl terminated PDMS with glycerine carbonate. researchgate.net These oligomers can then undergo further reaction with ε-caprolactone to form H-type block copolymers of PDMS and poly(ε-caprolactone) (PCL). researchgate.net Similarly, reacting aminopropyl-terminated PDMS with ethylene carbonate yields hydroxyalkyl carbamate terminated oligomers, which can be used to synthesize PCL-PDMS-PCL triblock copolymers. researchgate.net
The resulting organosiloxane derivatives find use in a variety of applications. Poly(siloxane)-block-poly(urea urethane) copolymers, synthesized from α,ω-bis(3-aminopropyl)oligodimethylsiloxane, exhibit good tensile strength and are used in films. researchgate.net Siloxane-containing copolyimides, derived from diamines like 1,3-bis-(3-aminopropyl)tetramethylsiloxane, are soluble in organic solvents and have high thermal stability. researchgate.net These materials are particularly interesting for gas separation membranes, where the combination of the high permeability of siloxanes and the selectivity of organic polymers can be advantageous. researchgate.net
Table 2: Examples of Organosiloxane Derivatives from Bis(3-aminopropyl) Moieties
| Derivative Type | Synthetic Method | Precursors | Key Properties |
| α,ω-bis(3-aminopropyldiethoxylsilane) poly(trifluoropropylmethyl)siloxanes (APTFPMS) | Ring-opening polymerization | 1,3,5-tris(trifluoropropylmethyl) cyclotrisiloxane, water, 3-aminopropyltriethoxysilane | High molecular weight |
| Poly(siloxane)-block-poly(urea urethane) copolymers | Polycondensation | α,ω-bis(3-aminopropyl)oligodimethylsiloxane, α,ω-bis(4-isocyanato-3-methylphenylaminocarbonyl)oligo(butylene oxide), piperazine (B1678402) | Good tensile strength |
| Carbamate-linked PCL−PDMS−PCL triblock copolymers | Ring-opening polymerization | 3-aminopropyl terminated PDMS, ethylene carbonate, ε-caprolactone | Block copolymer architecture |
| Siloxane-containing copolyimides | Polycondensation | 1,3-bis-(3-aminopropyl)tetramethylsiloxane, card diamines, dianhydrides | Soluble in organic solvents, high thermal stability |
Chemical Reactions and Functionalization of this compound
The primary amine groups of this compound are the main sites of its chemical reactivity, allowing for a variety of functionalization reactions.
This compound can undergo oxidation to yield corresponding amides or nitriles. Strong oxidizing agents such as potassium permanganate, often in an acidic medium, are typically used for this transformation. Hydrogen peroxide is another common oxidizing agent. The specific products and reaction efficiency depend on the reaction conditions and the oxidizing agent employed.
While this compound is itself a reduced species, its precursors, such as bis(2-cyanoethyl)ether, are synthesized via reduction. The catalytic hydrogenation of bis(2-cyanoethyl)ether is a key industrial method to produce this compound. This reaction is typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride. In some cases, hydrogen gas in the presence of a metal catalyst, such as Raney nickel, is used. The choice of catalyst and reaction conditions, including pressure and solvent, is crucial for achieving high yields and purity. For instance, using a Co-Mn-Al catalyst in a dipropylene glycol dimethyl ether solvent has been shown to increase the yield of N,N'-Bis(3-aminopropyl)ethylenediamine, a related compound, to over 98%.
The nucleophilic nature of the primary amine groups in this compound allows it to participate in nucleophilic substitution reactions. These reactions typically involve electrophiles such as alkyl halides. libretexts.org The amine groups can displace the halide to form new carbon-nitrogen bonds. libretexts.org This reactivity is fundamental to many of the derivatization strategies for this compound, including the synthesis of the ligand and organosiloxane derivatives discussed previously. The reaction conditions, such as the choice of solvent and the presence of a base, can influence the outcome of these substitution reactions.
This compound readily reacts with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. uc.pt This condensation reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to generate an imine (C=N) bond. uc.pt Since this compound has two primary amine groups, it can react with two equivalents of a carbonyl compound to form a bis-Schiff base. uc.pt
The synthesis of Schiff bases is often straightforward and can be carried out under mild conditions. mahendrapublications.com These compounds are important intermediates in organic synthesis and are widely used as ligands in coordination chemistry due to the coordinating ability of the imine nitrogen. uc.ptmahendrapublications.comresearchgate.net For example, new Schiff bases have been synthesized from 1,3-bis(3-aminopropyl)tetramethyldisiloxane (B1265523) and various aldehydes. icmpp.ro The resulting Schiff base ligands can form stable complexes with a variety of metal ions, including copper(II). researchgate.net These metal complexes have potential applications in catalysis and materials science. mahendrapublications.com
Table 3: Chemical Reactions of this compound
| Reaction Type | Reagents | Products |
| Oxidation | Potassium permanganate, Hydrogen peroxide | Amides, Nitriles |
| Reduction (of precursors) | Lithium aluminum hydride, Sodium borohydride, H₂/metal catalyst | Primary amines |
| Nucleophilic Substitution | Alkyl halides | Substituted amines |
| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff bases) |
Intercalation Chemistry with Layered Materials
The intercalation of organic molecules into the galleries of layered inorganic materials is a powerful method for creating novel hybrid materials with tailored properties. This compound and its derivatives, particularly those with amine functionalities, are effective guest molecules for this purpose due to their ability to interact with the host layers through various mechanisms, including ion exchange and hydrogen bonding. This process involves the insertion of the organic molecules into the interlayer space of host materials like graphite (B72142) oxide and clay minerals, leading to significant structural and chemical modifications.
Research has demonstrated the successful intercalation of derivatives such as bis(3-aminopropyl)amine (B123863) and long-chain polyether diamines into layered structures. tandfonline.comacs.org These studies provide insight into how the molecular structure of the amine dictates the intercalation process and the final properties of the nanocomposite.
One key layered material used for these transformations is graphite oxide (GO), which possesses a variety of oxygen-containing functional groups (epoxy, hydroxyl, and carboxyl) on its basal planes and edges. tandfonline.com These groups serve as anchoring points for guest molecules. A study on the insertion of bis(3-aminopropyl)amine, a structural analogue of this compound, into graphite oxide revealed that the amine was successfully incorporated between the layers. tandfonline.comresearchgate.net The intercalation occurs through interactions with the various oxygen-containing functionalities, resulting in new layered materials with expanded interlayer distances. tandfonline.com The extent of intercalation and the resulting gallery height can be influenced by the solvent used during the process, suggesting that for longer chain amines, the process may be kinetically controlled. tandfonline.com
Another significant class of layered hosts is smectite clays (B1170129), such as montmorillonite (B579905) (MMT). acs.org These aluminosilicate (B74896) minerals have a layered structure and an inherent negative charge, which is balanced by exchangeable cations (like Na⁺) in the interlayer gallery. acs.orgacs.org Amine-containing molecules can replace these inorganic cations via a cation-exchange process. researchgate.net
Studies using telechelic poly(oxyalkylene)diamines, specifically poly(propylene glycol)-bis(2-aminopropyl ether), have shown that these derivatives are highly effective in expanding the basal spacing of montmorillonite. acs.orgacs.org The process typically involves dispersing the Na⁺-montmorillonite in water and adding an amine salt solution. acs.org The resulting intercalated clays exhibit highly ordered and significantly enlarged basal spacings, which are directly proportional to the molecular weight of the polyether diamine used. acs.org This ability to tailor the interlayer distance allows for the creation of materials that can encapsulate large amounts of organic compounds and display unique properties like amphiphilicity. acs.orgacs.org
The research findings on the intercalation of a bis(3-aminopropyl)amine derivative into graphite oxide are detailed below. The data highlights the change in interlayer spacing upon intercalation.
Table 1: Interlayer Spacing of Graphite Oxide (GO) Modified with Bis(3-aminopropyl)amine Derivative tandfonline.com
| Sample | Description | Interlayer d-spacing (nm) |
|---|---|---|
| GO | Parent Graphite Oxide | 0.55 |
| GOT | GO modified with bis(3-aminopropyl)amine in ethanol/water | 0.70 |
The relationship between the molecular weight of poly(propylene glycol)-bis(2-aminopropyl ether) derivatives and the resulting basal spacing in montmorillonite clay is summarized in the following table.
Table 2: Basal Spacing of Montmorillonite (MMT) Intercalated with Poly(oxyalkylene)diamine Derivatives acs.org
| Intercalating Agent (POP-diamine) | Molecular Weight (g/mol) | Resulting Basal Spacing (Å) |
|---|---|---|
| POP-230 | 230 | 15.0 |
| POP-400 | 400 | 19.4 |
| POP-2000 | 2000 | 58.0 |
| POP-4000 | 4000 | 92.0 |
These findings demonstrate that the intercalation of this compound derivatives into layered materials is a viable strategy for producing advanced hybrid materials. The chemical nature and chain length of the diamine derivative are critical factors that control the interlayer spacing and the ultimate properties of the resulting nanocomposites.
Polymer Science and Advanced Materials Applications of Bis 3 Aminopropyl Ether
Monomer in Polymer and Copolymer Synthesis
Bis(3-aminopropyl) ether is a versatile diamine monomer utilized in the synthesis of a variety of polymers, including polyimides and poly(amino ethers). ontosight.aithno.org Its structure, featuring two primary amine groups separated by a flexible ether linkage, allows for its incorporation into polymer backbones, influencing the final properties of the material. ontosight.aichemimpex.com
Development of Polymeric Structures with Tailored Properties
The incorporation of this compound into polymer chains is a key strategy for tailoring material properties. The ether linkage in its backbone imparts flexibility to the resulting polymer. nih.gov This flexibility can lead to lower glass transition temperatures and reduced moisture absorption in polyimides, which is advantageous for applications requiring dimensional stability. nih.govtitech.ac.jp
In the development of supramolecular polymers, Bis(3-aminopropyl)-terminated poly(tetrahydrofuran) has been used as a central building block. rsc.org By functionalizing the terminal amine groups with different nucleobases (thymine, adenine, or cytosine), researchers have created materials with distinct physical properties, ranging from high-melting-point solids to materials capable of forming transparent, free-standing films with high melting points. rsc.org This demonstrates how the core structure provided by the this compound derivative can be modified to create polymers with specific, tailored functionalities.
Copolymerization Strategies (e.g., PEG-polyimide)
This compound is a key component in copolymerization strategies, particularly in the synthesis of poly(ethylene glycol)-polyimide (PEG-PI) block copolymers. mdpi.comkrackeler.commdpi.com These copolymers are synthesized through a two-step condensation polymerization, where a poly(ethylene glycol) bis(3-aminopropyl) terminated oligomer is reacted with dianhydrides and other diamines. mdpi.commdpi.com
The resulting PEG-PI copolymers exhibit a microphase-separated morphology, with soft domains rich in polyether segments and hard domains composed of the polyimide structure. nih.gov This phase separation is crucial for applications such as gas separation membranes, where the PEG domains can facilitate the transport of specific gases like carbon dioxide. krackeler.comnih.gov The properties of these copolymers can be finely tuned by varying the molecular weight of the PEG segment and the chemical structure of the polyimide hard segment. mdpi.comnih.gov For instance, studies have shown that the composition of the polyimide block significantly influences the gas transport properties of the final membrane. nih.gov
| Copolymer System | Monomers | Key Properties/Applications |
| PEG-Polyimide | Poly(ethylene glycol) bis(3-aminopropyl) terminated, various dianhydrides and diamines | Gas separation membranes, tunable morphology, enhanced CO2 permeability. krackeler.commdpi.comnih.gov |
| Supramolecular Polymers | Bis(3-aminopropyl)-terminated pTHF, nucleobases | Healable materials, tailored thermal and mechanical properties. rsc.org |
Synthesis of Polymeric Materials for Specialized Applications
The unique properties of this compound make it a valuable monomer for creating polymers with specialized functions. For instance, polyimides synthesized from this diamine have been investigated for use in creating permselective membranes for electrochemical sensors. researchgate.net These membranes can exhibit selective permeation for certain molecules, such as dopamine, while blocking interfering substances like ascorbic acid. researchgate.net
Furthermore, in the field of gene delivery, poly(amino ethers) synthesized through the ring-opening polymerization of diglycidyl ethers and various polyamines, including derivatives of this compound, have shown promise. thno.org These cationic polymers can form complexes with DNA and have demonstrated high transgene expression in cancer cell lines, identifying them as potential non-viral gene delivery vectors. thno.org The structure of the diamine is a critical factor in the efficiency of these polymers. thno.org
Cross-linking Agent Applications
This compound and its derivatives are effective cross-linking agents, also known as hardeners or curing agents, for epoxy resins. paintsandcoatingsexpert.comgoogle.com The two primary amine groups in the molecule can react with the epoxy groups of the resin in a polyaddition reaction, leading to the formation of a three-dimensional, cross-linked network. paintsandcoatingsexpert.comnih.gov This process transforms the liquid resin into a solid, durable thermoset material. researchgate.net
Curing of Epoxy Resins and Related Systems
The curing of epoxy resins with this compound is a process that can be carried out at various temperatures. google.com While the reaction can proceed at room temperature, elevated temperatures can accelerate the curing process. google.com The reactivity of the amine hardener is a crucial factor, with aliphatic amines like this compound generally exhibiting higher reactivity compared to cycloaliphatic or aromatic amines. paintsandcoatingsexpert.comgoogle.com This allows for the adjustment of the processing time and the final properties of the cured resin. google.com
The stoichiometry between the amine hardener and the epoxy resin is a critical parameter that influences the structure and properties of the final cross-linked network. google.com The reaction involves the opening of the oxirane ring of the epoxy group by the nucleophilic attack of the primary amine, which then forms a secondary amine that can further react with another epoxy group. nih.gov
Enhancement of Mechanical Properties in Cured Materials
The choice of curing agent significantly impacts the mechanical properties of the cured epoxy resin. researchgate.net The structure of this compound, with its flexible ether linkage, can influence properties such as the glass transition temperature (Tg), tensile strength, and modulus of the final thermoset. nih.govmdpi.com
The cross-link density, determined by the functionality of the epoxy resin and the amine hardener, is a key factor governing the mechanical performance of the cured material. nih.gov Research has shown that the incorporation of different hardeners, including those with ether linkages, can modify the network structure and, consequently, the mechanical response of the epoxy system. mdpi.com For example, in epoxy-polysiloxane systems, the use of aminopropyl-functionalized siloxanes as cross-linking agents leads to the formation of hybrid networks with complex morphologies and a range of mechanical properties depending on the composition. researchgate.net
| Property | Influence of this compound as a Curing Agent |
| Glass Transition Temperature (Tg) | The flexible ether linkage can influence the Tg of the cured resin. nih.gov |
| Tensile Strength | The cross-link density and network structure affect the tensile strength. mdpi.com |
| Modulus | The modulus of the cured material is dependent on the network formation. mdpi.com |
Modulation of Curing Kinetics
This compound and its derivatives are utilized as curing agents or hardeners for epoxy resins. paintsandcoatingsexpert.comgoogle.com The reactivity of these compounds stems from their primary amine groups, which participate in the ring-opening polymerization of epoxy groups, leading to the formation of a cross-linked polymer network. nih.gov The curing process involves the reaction of the primary amine with an epoxy group to form a secondary amine, which can then react with another epoxy group. nih.gov
The kinetics of the curing reaction are influenced by the nucleophilicity of the amino group and the electrophilicity of the epoxy group. nih.gov Aliphatic amines, such as those in this compound, generally exhibit higher reactivity compared to aromatic amines, leading to faster curing at lower temperatures. upc.edu The structure of the ether chain between the aminopropyl groups also plays a role in modulating curing kinetics. For instance, longer, more flexible ether chains can influence the mobility of the reacting species and the final network structure.
Advanced Material Development
High-Performance Coatings and Adhesives
The ability of this compound and its derivatives to form robust, cross-linked networks makes them valuable components in the formulation of high-performance coatings and adhesives. chemimpex.comontosight.aichemimpex.com These materials are used in various industries, including automotive, aerospace, construction, and marine applications, where durability, chemical resistance, and strong adhesion are critical.
As a curing agent for epoxy resins, this compound contributes to the toughness, flexibility, and chemical resistance of the final cured product. paintsandcoatingsexpert.com The ether linkages in its structure can impart a degree of flexibility to the polymer backbone, which can improve the impact resistance of coatings and the peel strength of adhesives. hanepoxy.net The presence of primary amine groups ensures strong covalent bonding with the epoxy resin, leading to a durable and stable network.
Derivatives such as Diethylene glycol this compound are used in adhesive and sealant formulations to create strong bonds in construction and automotive applications. chemimpex.com Polyethylene (B3416737) glycol this compound is also an effective component in formulating flexible and durable adhesives. chemimpex.com Furthermore, alkyl polyamine compounds like Bis(3-aminopropyl)dodecylamine are key ingredients in industrial coatings and adhesives that require strong adhesion to metals and polymers, as well as resistance to chemicals.
| Application | Compound Derivative | Key Properties | Industry |
| Adhesives & Sealants | Diethylene glycol this compound | Strong bonding | Construction, Automotive chemimpex.com |
| Flexible Adhesives | Polyethylene glycol this compound | Flexibility, Durability | Construction, Automotive chemimpex.com |
| Industrial Coatings & Adhesives | Bis(3-aminopropyl)dodecylamine | Chemical resistance, Adhesion to metals/polymers | Marine, Automotive, Aerospace |
Synthesis of Networked Polymers with Defined Architectures
This compound serves as a versatile building block in the synthesis of networked polymers with defined architectures, such as interpenetrating polymer networks (IPNs) and other complex macromolecular structures. thno.orgmdpi.com Its bifunctional nature, with two primary amine groups, allows it to act as a cross-linker or a chain extender in polymerization reactions. nih.gov
In the creation of IPNs, two or more distinct polymer networks are synthesized in the presence of one another, resulting in an interlaced structure. mdpi.com this compound can be used to form one of these networks, for example, by reacting with a diepoxide to create a cross-linked epoxy network. This network can then be interpenetrated by another polymer, leading to a material with synergistic properties that combine the attributes of both constituent polymers. mdpi.com
The synthesis of well-defined polymer architectures can be achieved through controlled polymerization techniques. nih.govacs.org For instance, the ring-opening polymerization of diglycidyl ethers with polyamines like this compound can be employed to create focused polymer libraries for various applications. thno.org Additionally, Bis(3-aminopropyl)-terminated polymers can act as macroinitiators for the ring-opening polymerization of other monomers, leading to the formation of block copolymers with specific architectures. nih.gov
Formulation of Hydrogels for Biomedical Applications
Hydrogels are three-dimensional, water-swollen polymer networks that have garnered significant interest for biomedical applications due to their high water content and biocompatibility. researchgate.netnih.gov this compound and its derivatives, particularly those based on polyethylene glycol (PEG), are used in the formulation of hydrogels. chemimpex.com
The primary amine groups of this compound can be reacted with various cross-linking agents to form a stable hydrogel network. science.gov These hydrogels can be designed to be responsive to environmental stimuli such as pH, making them "smart" materials for applications like drug delivery. nih.gov For example, the amine groups can be protonated or deprotonated depending on the pH, leading to changes in the swelling behavior of the hydrogel and allowing for the controlled release of an encapsulated drug. nih.gov
Polyethylene glycol this compound is particularly useful in creating hydrogels for biomedical applications because the PEG component enhances biocompatibility and can reduce protein adsorption. chemimpex.com These hydrogels can be used as scaffolds in tissue engineering, providing a supportive environment for cell growth and tissue regeneration. nih.gov They are also explored for use in drug delivery systems, where they can improve the solubility and bioavailability of poorly soluble drugs. chemimpex.com The cross-linking strategy is crucial in determining the mechanical properties and stability of the resulting hydrogel. researchgate.net
| Hydrogel Application | Key Feature | Mechanism |
| Drug Delivery | pH-responsive | Protonation/deprotonation of amine groups alters swelling and drug release. nih.gov |
| Tissue Engineering | Biocompatible scaffolds | PEG-based hydrogels provide a supportive matrix for cell growth. chemimpex.comnih.gov |
| Drug Formulation | Enhanced solubility | Can improve the bioavailability of poorly soluble drugs. chemimpex.com |
Membrane Technology and Separation Science
Preparation of Asymmetric Flat Sheet Membranes
Asymmetric membranes, which consist of a thin, dense selective layer on top of a porous support layer, are widely used in gas separation processes. sci-hub.seresearchgate.net this compound and its derivatives have been investigated for the preparation of such membranes, particularly for CO2 separation. technion.ac.ilresearchgate.netrsc.org
In one approach, Diethylene glycol this compound is used as a monomer in the aqueous phase during interfacial polymerization with a multifunctional acyl chloride (like trimesoyl chloride) in the organic phase. technion.ac.ilresearchgate.net This reaction forms a thin polyamide selective layer on a porous support membrane, such as polysulfone. technion.ac.iltechnion.ac.il The ether oxygen groups in the this compound backbone are considered "CO2-philic," enhancing the solubility of CO2 in the membrane and thereby improving its permeance. rsc.org
The performance of these thin-film composite (TFC) membranes can be optimized by adjusting various parameters, including monomer concentrations and heat treatment. technion.ac.ilresearchgate.net For instance, a TFC membrane prepared with Diethylene glycol this compound and trimesoyl chloride demonstrated a CO2 permeance of 81 GPU and a CO2/N2 selectivity of 65. technion.ac.ilresearchgate.net The use of an amino-functionalized cross-linked polydimethylsiloxane (B3030410) (PDMS) interlayer can further enhance the membrane's performance by providing better compatibility with the polyamide layer and facilitating CO2 transport. technion.ac.ilresearchgate.net The preparation of these asymmetric flat sheet membranes involves casting a polymer solution onto a support and then inducing phase inversion to form the porous substructure. walshmedicalmedia.com
| Membrane Preparation Details | |
| Membrane Type | Asymmetric Thin-Film Composite (TFC) technion.ac.ilresearchgate.net |
| Support Material | Polysulfone (PSf) technion.ac.iltechnion.ac.il |
| Selective Layer Monomers | Diethylene glycol this compound (aqueous phase) technion.ac.ilresearchgate.net |
| Trimesoyl chloride (TMC) (organic phase) technion.ac.ilresearchgate.net | |
| Key Feature | Ether oxygen groups enhance CO2 solubility and permeance. rsc.org |
| Performance Example | CO2 Permeance: 81 GPU, CO2/N2 Selectivity: 65 technion.ac.ilresearchgate.net |
Enhancement of Gas Separation Performance
This compound is a versatile compound utilized in the development of advanced gas separation membranes, primarily for capturing carbon dioxide (CO2). Its chemical structure, featuring two primary amine groups and a flexible ether linkage, makes it a valuable component for enhancing the CO2 separation capabilities of polymeric membranes. The primary amine groups provide reactive sites that can interact with CO2, while the ether bond contributes to the polymer's structural properties.
One of the principal applications of this compound in this field is as a crosslinking agent. Crosslinking is a process that creates a network structure within the polymer, which can reduce the mobility of polymer chains and improve the membrane's selectivity for certain gases. When used to crosslink polymers like polyimides, this compound can enhance the membrane's resistance to plasticization, a phenomenon where the membrane swells in the presence of highly sorbing gases like CO2, leading to a loss of selectivity.
Detailed research findings have shown that the incorporation of this compound and its derivatives into membrane formulations can lead to significant improvements in gas separation performance. For instance, multilayer CO2 separation membranes fabricated using diethylene glycol this compound as a monomer have demonstrated exceptionally high CO2 permeance, exceeding 1200 GPU, coupled with a CO2/CH4 selectivity of 51. researchgate.net In another study, composite membranes prepared by interfacial polymerization using diethylene glycol this compound exhibited improved CO2 permeance due to the CO2-philic nature of the ether oxygen group. rsc.org
Furthermore, this compound derivatives are employed in the creation of mixed matrix membranes (MMMs), where inorganic fillers are dispersed within a polymer matrix to combine the processability of polymers with the superior gas separation properties of the filler. Bis(3-aminopropyl)-tetramethyldisiloxane, a related compound, has been used as a crosslinker in MMMs containing zeolite fillers. researchgate.netmdpi.com This approach can enhance the compatibility between the polymer and the filler, leading to membranes with both high permeability and high selectivity. For example, a crosslinked MMM with 25 wt.% zeolite showed a CO2 permeability of 40.9 Barrer and a high CO2/CH4 selectivity of 80.2. mdpi.com
The data below summarizes the performance of various membranes incorporating this compound and its derivatives, highlighting their effectiveness in separating CO2 from other gases.
| Membrane Type | Polymer Matrix | Amine Compound | Gas Pair | CO2 Permeability (Barrer) | CO2 Selectivity | Reference |
| Multilayer Membrane | - | Diethylene glycol this compound | CO2/CH4 | >1200 GPU | 51 | researchgate.net |
| Composite Membrane | Polysulfone | Diethylene glycol this compound | CO2/N2 | - | - | rsc.org |
| Mixed Matrix Membrane | Cross-linked BTDA-DAPI PI | Bis(3-aminopropyl)-tetramethyldisiloxane | CO2/CH4 | - | 41.4 | researchgate.net |
| Mixed Matrix Membrane | 6FDA-ODA | Bis(3-aminopropyl)-tetramethyldisiloxane | CO2/CH4 | 40.9 | 80.2 | mdpi.com |
Coordination Chemistry and Ligand Development Using Bis 3 Aminopropyl Ether Scaffolds
Metal Complexation Studies
Chelation Behavior with Transition Metal Ions (e.g., Zn²⁺, Cd²⁺, Fe²⁺, Cu²⁺, Co²⁺, Ni²⁺)
Bis(3-aminopropyl) ether and its derivatives act as effective chelating agents for a variety of transition metal ions. The two primary amine groups and the central ether oxygen can coordinate with a metal center, although the participation of the ether oxygen depends on the specific metal and ligand structure. Complexes with Cu(II), Co(II), Ni(II), Zn(II), and Cd(II) have been synthesized and studied. cyberleninka.ruresearchgate.net For instance, Schiff base ligands derived from bis(3-aminopropyl)amine (B123863), a structurally similar compound, form stable complexes with Fe(III), where the metal center is in a {FeN4O2} coordination environment. semanticscholar.org
The coordination of bis(3-aminopropyl)amine with Cd(II) results in a complex where the cadmium ion is coordinated by six nitrogen atoms from two tridentate ligands, forming a slightly distorted octahedral geometry. nih.gov Studies on related amino-alkyl piperazine (B1678402) ligands show that derivatives of bis(3-aminopropyl)piperazine can act as tetradentate ligands for metal ions like Mn(II). researchgate.net Furthermore, the resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. koreascience.krjuniperpublishers.com
| Metal Ion | Ligand Type | Coordination Environment | Observed Geometry |
| Cd(II) | Bis(3-aminopropyl)amine | N6 | Slightly Distorted Octahedral nih.gov |
| Fe(III) | Schiff base of bis(3-aminopropyl)amine derivative | N4O2 | (Pseudo)octahedral semanticscholar.org |
| Mn(II) | Schiff base of bis(3-aminopropyl)piperazine | N4OCl or N4Cl | Pentagonal Bipyramidal or Distorted Octahedral researchgate.net |
| Cu(II) | Schiff base of N,N′-bis(3-aminopropyl)oxamide | - | Square Planar researchgate.net |
| Ni(II) | Schiff base of N,N′-bis(3-aminopropyl)oxamide | - | Square Planar or Octahedral researchgate.net |
| Co(II) | Schiff base of N,N′-bis(3-aminopropyl)oxamide | - | Octahedral researchgate.net |
Complexation with Lanthanides and Actinides
The this compound scaffold has been incorporated into more complex ligands to study the coordination chemistry of f-block elements. A notable example is the nonadentate ligand diethylene glycol-bis(3-aminopropyl ether)-N,N,N',N'-tetraacetic acid (DEGTA), which was specifically designed for complexing trivalent lanthanides and actinides. nih.govacs.orgacs.org
The complexation of DEGTA with Europium(III) and Curium(III) has been studied extensively. nih.govacs.orgacs.org For Eu(III), two complex species were identified depending on the pH: [EuH₂(DEGTA)]⁺ at lower pH and [Eu(DEGTA)]⁻ at higher pH. nih.govacs.org The [Eu(DEGTA)]⁻ complex is nine-coordinate, involving all potential donor atoms of the ligand, and it forms isostructural complexes with Cm(III) and Sm(III). nih.govacs.orgfigshare.com The stability constants for these complexes have been determined, showing that DEGTA forms highly stable complexes with these f-block elements. acs.org For instance, the lifetime of the [Cm(DEGTA)]⁻ complex is significantly longer than that of Cm(III) complexes with other common octadentate ligands like EGTA and DTPA, indicating a very stable and complete coordination by the nine donor sites of DEGTA. acs.org
| Metal Ion | Ligand | Complex Species | Key Findings |
| Eu(III) | DEGTA | [EuH₂(DEGTA)]⁺, [Eu(DEGTA)]⁻ | Forms two pH-dependent species; [Eu(DEGTA)]⁻ is nine-coordinate. nih.govacs.org |
| Cm(III) | DEGTA | [Cm(DEGTA)]⁻ | Forms a highly stable, nine-coordinate complex isostructural with the Eu(III) complex. nih.govacs.orgresearchgate.net |
| Sm(III) | DEGTA | [Sm(DEGTA)]⁻ | Forms a complex isostructural with the Eu(III) and Cm(III) complexes. nih.govfigshare.com |
Investigation of Metal-Ligand Geometries
The geometry of metal complexes containing the this compound scaffold is influenced by the metal ion, the denticity of the final ligand, and steric factors. In bis-tridentate complexes of the type [M(A-B-A)₂], where the ligand has a central donor atom and two equivalent arms, three geometric isomers are possible: mer, trans-fac, and cis-fac. irb.hr
For the complex of bis(3-aminopropyl)amine with Cd(II), the two tridentate ligands coordinate to the metal center to create a slightly distorted octahedral geometry. nih.gov The bond angles around the cadmium atom range from 81.40° to 103.19° and 159.83° to 175.31°. nih.gov In the case of a nickel(II) complex with a macrobicyclic ligand derived from a related structure, the nickel ion is six-coordinate with a geometry where the ether oxygen is coordinated axially. rsc.org Density Functional Theory (DFT) calculations on the Eu(III) complex with the DEGTA ligand confirmed a nine-coordinate geometry, where the ligand fully encapsulates the metal ion. nih.govacs.orgacs.org
Intramolecular Coordination Phenomena (e.g., Ether Oxygen Chelation)
A key feature of ligands derived from this compound is the potential for the ether oxygen to participate in coordination, forming an additional chelate ring. This intramolecular coordination can significantly enhance the stability of the resulting metal complex.
In the case of the DEGTA ligand, the increased lifetime of its Eu(III) complex compared to complexes with octadentate ligands like EGTA indicates that the additional ether group in the backbone is indeed coordinated to the metal. acs.org This results in a total of nine coordinating atoms: four carboxylate oxygens, three ether oxygens, and two amino nitrogens. acs.org Similarly, in a nickel(II) complex of a macrobicyclic ligand, L¹, derived from N,N′-bis(3-aminopropyl)-1-oxa-4,7-diazacyclononane, the ether oxygen is coordinated 'axially' to the Ni(II) center with a bond distance of 2.109(6) Å. rsc.org This direct involvement of the ether oxygen is crucial for achieving high coordination numbers and stabilizing the complex structure.
Ligand Design and Functionalization
Synthesis of Polydentate and Macrocyclic Ligands
This compound serves as a fundamental building block for synthesizing more elaborate polydentate and macrocyclic ligands. The terminal primary amine groups are reactive sites for functionalization, commonly through Schiff base condensation or alkylation reactions.
One significant example is the synthesis of the nonadentate aminopolycarboxylate ligand DEGTA (diethylene glycol-bis(3-aminopropyl ether)-N,N,N',N'-tetraacetic acid). nih.govacs.orgacs.org This ligand was synthesized in a two-step process, demonstrating how the basic this compound structure can be expanded to create a powerful chelator for f-block elements. nih.govacs.org
Furthermore, the amine groups can be used in template synthesis to create macrocyclic structures. For example, the condensation of diamines like bis(3-aminopropyl)amine with dicarbonyl compounds in the presence of a metal ion can yield macrocyclic Schiff-base complexes. researchgate.netquizlet.com These macrocycles can create specific cavities that are selective for certain metal ions. For instance, a macrobicyclic nickel(II) complex has been prepared using N,N′-bis(3-aminopropyl)-1-oxa-4,7-diazacyclononane as a precursor, which itself is built upon a similar structural framework. rsc.org The synthesis of various triaza macrocyclic ligands also utilizes bis-(3-aminopropyl)-amine as a starting material. wrc.org.za
Influence of Structural Modifications on Chelation Affinity and Selectivity
The this compound scaffold serves as a versatile platform for developing ligands with tailored metal ion affinity and selectivity. By chemically modifying the terminal amine groups or altering the ether backbone, researchers can significantly influence the chelation properties of the resulting ligand. These modifications affect the ligand's denticity, the geometric constraints of the binding pocket, and the electronic nature of the donor atoms.
A prominent example of structural modification is the synthesis of Diethylene Glycol-Bis(3-aminopropyl Ether)-N,N,N′,N′-Tetraacetic Acid (DEGTA), a nonadentate aminopolycarboxylate ligand. acs.orgacs.org This modification transforms the primary amines of the parent ether into tertiary amines with appended carboxylate arms, creating a powerful chelator for f-block elements. The complexation behavior of DEGTA has been studied with trivalent lanthanides and actinides, using Europium(III) and Curium(III) as representative ions. acs.orgacs.org
The stability of the metal-ligand complexes is a key measure of chelation affinity. By comparing the stability constants (log β) of DEGTA with structurally related ligands like Ethylenediaminetetraacetic acid (EDTA) and Ethylene (B1197577) glycol-bis(2-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), the influence of the elongated and more flexible backbone of DEGTA becomes apparent. acs.org For instance, while the stability of the Eu(III) complex with DEGTA is lower than that with EDTA or EGTA, the Cm(III) complex does not follow the same trend, indicating that the additional ether coordination sites in DEGTA, which have a more covalent bonding character, play a crucial role in selectivity. acs.org The increased distance between the donor groups in hydroxypyridinone (HP) ligands, for example, leads to an increase in the basicity of the coordinating hydroxy groups and a corresponding rise in affinity for hard metal ions. nih.gov
The selectivity of a ligand for a specific metal ion over others is critical for applications such as metal ion remediation and sensing. nih.gov Studies on bis-(3,4-HP) ligands have demonstrated high selectivity for Fe(III) and Al(III) over divalent metal ions like Zn(II) and Cu(II). nih.gov This selectivity arises from the specific coordination geometry and electronic properties favored by the hard M³⁺ ions, which the ligand's structure is designed to accommodate.
Table 1: Formation Constants of Eu(III) and Cm(III) Complexes with Modified Amine Ether Ligands
This table presents the stability constants (log β) for 1:1 complexes of Europium(III) and Curium(III) with DEGTA and compares them to the well-established chelators EDTA and EGTA at an ionic strength of 0.1 M.
| Ligand | Denticity | Eu(III) log β | Cm(III) log β | Reference |
| EDTA | 6 | 17.0 ± 0.1 | 17.5 ± 0.1 | acs.org |
| EGTA | 8 | 17.9 ± 0.1 | 18.6 ± 0.1 | acs.org |
| DEGTA | 9 | 16.3 ± 0.1 | 17.9 ± 0.1 | acs.org |
Organometallic Elaboration for Tuning Supramolecular Characteristics
The integration of organometallic fragments into ligand scaffolds derived from this compound and related aza-macrocycles is a sophisticated strategy for controlling the assembly of complex supramolecular structures. rsc.org Organometallic half-sandwich complexes, in particular, are valuable building blocks for creating metallamacrocyclic receptors and coordination cages. rsc.org This "organometallic elaboration" allows for fine-tuning of the system's electronic, steric, and conformational properties, thereby directing the formation of desired supramolecular architectures.
Attaching an organotransition-metal pendant to an aza-crown ether, a structure analogous to this compound-based macrocycles, provides a mechanism to modulate its supramolecular behavior. acs.org The binding affinity of these metalla-crown ethers can be adjusted by more than two orders of magnitude through several means:
Changing the identity of the transition metal center.
Initiating organometallic ligand substitution reactions. acs.org
This approach has been used to generate systems with high selectivity for specific ions, such as Li⁺, and to create proton-responsive systems and ditopic receptors capable of binding ion pairs. acs.org The organometallic moiety acts as a tunable component that influences the host-guest interactions within the supramolecular assembly. For example, palladium-catalyzed cross-coupling reactions and iridium-catalyzed C-H borylation are powerful methods for postsynthetically modifying porphyrins, allowing for the construction of highly elaborate architectures. acs.org Similarly, these techniques can be envisioned for the functionalization of this compound-based ligands to control their assembly into larger, functional superstructures. The resulting organometallic-supramolecular systems have potential applications in catalysis, molecular recognition, and the development of chemical sensors. rsc.org
Spectroscopic Characterization of Metal Complexes
Analysis of Electronic Transitions and Spin States
Spectroscopic methods are indispensable for probing the electronic structure of metal complexes formed with this compound-derived ligands. The coordination of a metal ion to the ligand framework creates a specific ligand field that dictates the electronic transitions and magnetic properties (spin state) of the complex.
For transition metal complexes, particularly those of iron, magnetic susceptibility measurements as a function of temperature are used to investigate spin-crossover (SCO) phenomena. mdpi.com SCO is a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by changes in temperature, pressure, or light. Iron(III) complexes with Schiff base ligands derived from derivatives of bis(3-aminopropyl)amine can exhibit SCO between the S = 1/2 (LS) and S = 5/2 (HS) states. mdpi.com The nature of this transition—whether it is gradual or abrupt—is highly sensitive to the ligand structure. For example, modifying the aliphatic chain in the amine backbone of the ligand can shift the system from exhibiting gradual spin transitions to more abrupt ones. mdpi.com Similarly, manganese(III) complexes with hexadentate ligands derived from N,N'-bis(3-aminopropyl)ethylenediamine show spin-state switching between HS (S=2) and LS (S=1) states, with transition temperatures and completeness influenced by substituents on the ligand. researchgate.net
For lanthanide complexes, such as those formed with DEGTA, Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a powerful tool. acs.org The luminescence of Eu(III) is particularly informative. The number and splitting pattern of the ⁵D₀ → ⁷Fⱼ transitions are sensitive to the symmetry of the coordination environment and can be used to distinguish between different species in solution. acs.orgmarquette.edu For example, in the Eu(III)-DEGTA system, TRLFS reveals the formation of two distinct species at different pH values: a protonated species, [EuH₂(DEGTA)]⁺, and a fully deprotonated complex, [Eu(DEGTA)]⁻. acs.org The dominant ⁵D₀ → ⁷F₀ transition observed at 579.3 nm for the protonated species is characteristic of its specific coordination environment. acs.org
Table 2: Magnetic Properties of Iron(III) Schiff Base Complexes
This table shows the effective magnetic moment (μeff) at different temperatures for iron(III) complexes, indicating incomplete spin crossover from a low-spin (LS) to a high-spin (HS) state.
| Compound | μeff at low T (μB) | μeff at 300 K (μB) | Spin State Behavior | Reference |
| 1a | ≈2–3 | < 5.93 | Incomplete S=1/2 → S=5/2 crossover | mdpi.com |
| 2a | ≈2–3 | < 5.93 | Incomplete S=1/2 → S=5/2 crossover | mdpi.com |
| 2b | ≈2–3 | < 5.93 | Incomplete S=1/2 → S=5/2 crossover | mdpi.com |
Structural Elucidation in Solution and Solid State
Determining the three-dimensional structure of metal complexes is crucial for understanding their reactivity and function. A combination of techniques is typically employed to characterize these structures in both the solid state and in solution, where they are often most relevant.
Solution-State Structural Analysis: While solid-state structures are vital, the behavior of complexes in solution can differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating solution-state structures and dynamics. For diamagnetic complexes, or those involving suitable nuclei like Y³⁺ as a proxy for lanthanides, ¹H, ¹³C, and other multinuclear NMR techniques provide detailed structural information. acs.orgmarquette.edu In the study of the DEGTA ligand, ¹H, ¹³C, and ¹⁵N NMR spectroscopy, including 2D correlation experiments, were used to confirm the ligand's successful synthesis and to study its protonation behavior at different pH values. acs.org The observation of only a specific number of signals in the NMR spectra confirmed the symmetry of the molecule in solution. acs.org For paramagnetic complexes, NMR can still provide valuable information, though the signals may be shifted and broadened.
Other spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy are also used to provide structural insights. In the DEGTA-Eu(III) complexes, FT-IR spectroscopy was used to prove the involvement of the aminoacetate groups in metal binding. acs.org Combined, these methods provide a comprehensive picture of the ligand's coordination behavior with metal ions.
Table 3: Spectroscopic Methods for Structural Characterization of this compound-Based Complexes
This table summarizes the primary techniques used to determine the structure of metal complexes in different phases.
| Technique | Phase | Information Obtained | Example Application | Reference(s) |
| Single-Crystal X-ray Diffraction | Solid | Bond lengths, bond angles, coordination geometry, crystal packing | Characterization of dinuclear Cu(II) and Ag(I) polymer complexes | researchgate.net |
| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Solution | Molecular connectivity, symmetry, ligand protonation states, complex speciation | Studying the pH-dependent structure of the DEGTA ligand and its complexes | acs.orgacs.org |
| FT-IR Spectroscopy | Solid/Solution | Presence of functional groups, confirmation of coordination | Proving the aminoacetate binding motif in Eu(III)-DEGTA complexes | acs.org |
| TRLFS | Solution | Coordination symmetry, number of coordinated water molecules | Characterizing Eu(III) complex species in solution | acs.orgmarquette.edu |
Supramolecular Chemistry and Self Assembly of Bis 3 Aminopropyl Ether Systems
Host-Guest Interactions
Host-guest chemistry involves the formation of unique complexes between a "host" molecule, which possesses a cavity, and a "guest" molecule that is bound within this cavity through non-covalent forces. wikipedia.org The terminal primary amine groups of bis(3-aminopropyl) ether can be protonated to form ammonium (B1175870) cations, making them suitable guests for various host molecules.
Crown ethers are macrocyclic polyethers that are well-known for their ability to selectively bind cations within their central cavity. tandfonline.com The interaction between ammonium ions and crown ethers is a well-established principle in supramolecular chemistry, primarily driven by hydrogen bonding between the ammonium protons and the ether oxygen atoms of the crown ether. vt.edu While specific studies detailing the complexation of this compound with crown ethers are not extensively documented in the reviewed literature, the principles of molecular recognition strongly support the formation of such complexes.
The formation of stable host-guest complexes has been observed with structurally similar diamine compounds. For instance, ethylenediamine (B42938) has been shown to form adduct ions with various crown ethers. nih.gov Furthermore, research on more complex systems, such as a bis(3-aminopropyl) calixarene (B151959), demonstrates the formation of a one-dimensional hydrogen-bonded polymer when combined with a bis(crown ether). rsc.orgrsc.org In this arrangement, the ammonium groups of the calixarene derivative form host-guest complexes with the crown ether moieties. rsc.orgrsc.org
The stoichiometry and stability of the complex between this compound and a crown ether would be influenced by several factors, including the size of the crown ether's cavity and the solvent system used. It is conceivable that a single molecule of this compound could form a complex with two crown ether molecules, one at each ammonium end, or that it could bridge two different host molecules.
| Host Type | Guest Moiety | Primary Interaction | Potential Complex Stoichiometry |
| Crown Ether | Protonated this compound | Hydrogen Bonding | 1:1, 1:2, or polymeric |
| Calixarene | Protonated this compound | Hydrogen Bonding, Cation-π | 1:1 or polymeric |
Supramolecular Gelation Systems
Supramolecular gels are formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize solvent molecules. ias.ac.in These materials are of significant interest due to their stimuli-responsive nature and potential applications in various fields. ias.ac.innih.gov
This compound can act as a crucial component in the formation of two-component LMWGs. In these systems, the gelator is formed in situ through the interaction of two or more complementary molecules. rsc.orgrsc.org An analogous system involves the co-gelation of a bis(3-aminopropyl) calixarene tosylate salt with a bis-crown ether. rsc.orgrsc.org This demonstrates that the aminopropyl moieties are effective drivers for the self-assembly required for gel formation. The development of such multi-component gels from simple building blocks is a versatile strategy in materials science. rsc.orgrsc.org
The formation of a supramolecular gel is contingent upon the anisotropic, one-dimensional growth of the LMWG into long, entangled fibers, creating a self-assembled fibrillar network (SAFIN). ias.ac.in In systems involving diamines, the primary driving force for this assembly is often directional hydrogen bonding. mdpi.comnih.gov For instance, the reaction of a diamine with an isocyanate derivative can generate urea (B33335) moieties, which are excellent hydrogen-bonding motifs that promote the formation of entangled fiber structures. nih.govmdpi.comnih.gov Scanning electron microscopy (SEM) of xerogels formed from analogous systems reveals these characteristic fibrous structures, with fiber widths ranging from the nanometer to the micrometer scale. rsc.orgrsc.orgnih.gov The self-assembly process is typically initiated by a change in conditions, such as cooling a hot solution, which leads to the aggregation of the gelator molecules. ias.ac.in
| Interaction Type | Role in Gelation | Example from Analogous Systems |
| Hydrogen Bonding | Directs one-dimensional growth of fibers | N-H···O bonds in ammonium-crown ether complexes; C=O···H-N bonds in urea-based gelators. rsc.orgrsc.orgnih.gov |
| Van der Waals Forces | Stabilizes the aggregated fibrillar network | General attractive forces between alkyl chains. ias.ac.in |
| π-π Stacking | Can enhance fiber stability if aromatic units are present | Stacking of aromatic rings in co-gelators. ias.ac.in |
Self-Assembly Mechanisms of Fibrillar Networks
Aggregation Behavior
The amphiphilic nature of certain derivatives of this compound, or its incorporation into larger polymer structures, can lead to self-assembly and aggregation in solution. This behavior is driven by the tendency of the molecule to minimize unfavorable interactions between its hydrophobic and hydrophilic segments and the solvent.
Research on a triblock copolymer, poly(ε-benzyloxycarbonyl L-lysine)-b-poly[diethylene glycol bis(3-amino propyl) ether]-b-poly(ε-benzyloxycarbonyl L-lysine), has shown that it forms vesicles in aqueous solution. ucl.ac.uk The formation of these aggregates is a clear indication of self-assembly, where the hydrophobic polypeptide blocks likely form the core of the vesicle membrane, and the more hydrophilic polyether block containing the this compound moiety is exposed to the aqueous environment. The morphology of the aggregates, such as a shift towards micelle formation, can be influenced by the relative lengths of the polymer blocks. ucl.ac.uk This demonstrates that the this compound unit can be a key component in designing amphiphilic macromolecules with specific aggregation properties. The aggregation of such molecules is analogous to the behavior of surfactants, which form micelles above a certain concentration known as the critical micelle concentration (CMC). ikifp.edu.pl
Self-Assembly in Solid State and Solution
The self-assembly of this compound and its derivatives is fundamentally driven by the formation of non-covalent bonds, with hydrogen bonding playing a predominant role. nih.gov The directional nature of the N-H···N and N-H···O hydrogen bonds dictates the specific arrangement of molecules, leading to predictable patterns of aggregation both in crystalline solids and in solution.
In the solid state , molecules containing multiple amine groups are known to form extensive and intricate hydrogen-bonding networks that define the crystal packing. For instance, in the crystal structure of a related complex, Cd(bis(3-aminopropyl)amine)₂(NO₃), the cadmium ion is coordinated by six nitrogen atoms from two tridentate amine ligands, and the resulting complex cations are held together by a network of N-H···O interactions with the counter-anions. researchgate.net This illustrates how the aminopropyl moieties orient themselves to maximize hydrogen bonding, a principle that governs the crystal engineering of such compounds. While a specific crystal structure for pure this compound is not detailed in the reviewed literature, it is expected to form a similarly robust hydrogen-bonded lattice.
In solution , the same hydrogen-bonding capabilities drive the formation of one-dimensional (1D) supramolecular polymers. These chain-like aggregates can further entangle or associate to form three-dimensional networks, resulting in the gelation of the solvent. mdpi.comrsc.org A pertinent example involves a derivative, a bis(3-aminopropyl) calixarene, which, when combined with a bis-crown ether, forms a two-component co-gel. rsc.org In this system, the protonated aminopropyl groups (ammonium ions) form host-guest complexes with the crown ether moieties, creating a one-dimensional hydrogen-bonded polymer chain. rsc.org Scanning electron microscopy of the resulting xerogel reveals a fibrous structure, which is characteristic of self-assembled fibrillar networks responsible for trapping solvent molecules and forming a gel. rsc.org This demonstrates how specific, directional interactions in solution can lead to macroscopic changes in material properties.
Influence of Hydrophobic and Polar Moieties on Aggregation
The self-assembly behavior of this compound can be precisely engineered by introducing additional functional groups. Attaching polar moieties can introduce new, specific interactions, while appending hydrophobic moieties can induce aggregation through solvophobic effects, leading to a rich variety of supramolecular architectures.
The introduction of polar moieties that enhance or supplement the inherent hydrogen-bonding capacity of the amine groups can lead to more robust and defined self-assembled structures. A common strategy is the conversion of the terminal amine groups into bis-urea linkages. The urea group is an exceptionally effective hydrogen-bonding motif, capable of forming strong, directional, and self-complementary hydrogen bonds. tue.nl This principle has been used to create dumbbell-shaped molecules by linking two bulky, hydrophobic polyhedral oligomeric silsesquioxane (POSS) units, each functionalized with a 3-aminopropyl group, via a diisocyanate linker. researchgate.net The resulting bis-urea core drives the self-assembly into highly ordered lamellar (stacking-layer) structures, which can form supramolecular organogels in specific solvents. researchgate.net Similarly, bis-urea based bolaamphiphiles are known to form cylindrical micelles or rod-like structures in solution, which can create robust hydrogels. tue.nl
Another strategy involves using the aminopropyl groups as scaffolds for more complex polar structures. In one study, a bis(3-aminopropyl) calixarene was protonated to form a diammonium salt, which then acted as a guest for a bis-crown ether, leading to a supramolecular gel driven by host-guest interactions. rsc.org In a different application, the amine groups of diethylene glycol-bis(3-aminopropyl ether) were transformed into N,N-di(acetic acid) groups, creating the chelating agent DEGTA. acs.org Here, the aggregation behavior is dominated by the pH-dependent charge of the carboxylate groups and their strong affinity for metal ions, rather than simple self-assembly. acs.org
| System | Polar Moiety | Key Interaction | Resulting Assembly | Reference |
| POSS-linked dumbbell | Bis-urea | Directional N-H···O=C hydrogen bonds | Lamellar (layered) structures, organogels | researchgate.net |
| Bolaamphiphiles | Bis-urea | Directional N-H···O=C hydrogen bonds | Rod-like micelles, hydrogels | tue.nl |
| Calixarene derivative | Ammonium / Crown ether | Host-guest interaction, hydrogen bonding | 1D supramolecular polymer, co-gel | rsc.org |
| DEGTA | Carboxylate | Ionic interactions, metal coordination | Metal complexes | acs.org |
The incorporation of hydrophobic moieties introduces a new driving force for aggregation, particularly in polar solvents like water. The tendency of these hydrophobic groups to minimize contact with water leads to their association, a phenomenon known as the hydrophobic effect. When this compound is used as a hydrophilic headgroup for long alkyl chains, amphiphilic molecules (surfactants) are created. An example is bis(3-aminopropyl)dodecylamine, which possesses a hydrophobic C12 alkyl tail and a polar head containing three amine groups. In aqueous solutions, these molecules spontaneously aggregate to form structures like micelles, where the hydrophobic tails are sequestered in a core, away from the water, and the hydrophilic amine groups form a stabilizing outer shell. mdpi.com
This principle of microphase separation is also observed in polymers. When α,ω-bis(3-aminopropyl)-poly(dimethylsiloxane) (PDMS), a polymer with a long, flexible, and hydrophobic PDMS backbone, is functionalized, it can form self-assembling systems. wiley.com For example, attaching L-lysine derivatives to the aminopropyl ends induces the functionalized PDMS to form organogels in various solvents, a property the parent polymer does not possess. wiley.com The self-assembly of the lysine (B10760008) units via hydrogen bonding directs the gelation of the entire polymer system. In other studies, reacting the aminopropyl-terminated PDMS with diisocyanates creates poly(siloxane-urea) elastomers. In these materials, the highly polar urea groups form strong, bidentate hydrogen bonds, causing them to aggregate into hard domains, while the hydrophobic PDMS chains form soft domains. This microphase separation into hard and soft segments is crucial for the material's elastomeric properties.
| System | Hydrophobic Moiety | Key Interaction | Resulting Assembly | Reference |
| Bis(3-aminopropyl)dodecylamine | Dodecyl (C12) alkyl chain | Hydrophobic effect, hydrophilic interactions | Surfactant micelles | |
| PDMS-based elastomers | Poly(dimethylsiloxane) (PDMS) chain | Microphase separation, hydrogen bonding | Hard and soft domains in a polymer matrix | |
| L-lysine functionalized PDMS | PDMS chain / L-lysine | Hydrogen bonding, hydrophobic effects | Polymer organogels | wiley.com |
| POSS-linked dumbbell | Isobutyl groups on POSS cage | van der Waals forces, hydrogen bonding | Lamellar structures, organogels | researchgate.net |
Computational Chemistry and Theoretical Studies on Bis 3 Aminopropyl Ether
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods are crucial for understanding the intrinsic characteristics of a compound like Bis(3-aminopropyl) ether.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to predict the geometries of molecules and their complexes.
While specific DFT studies on the molecular structure of this compound are not readily found, research on related compounds demonstrates the utility of this method. For instance, DFT calculations have been employed to determine the optimized geometries and bond lengths of complexes involving similar polyamine ligands. In a study of copper(II) complexes with the pefloxacin (B1679150) drug, which also contains amine functionalities, DFT was used to calculate bond lengths and angles, revealing a six-coordinate octahedral geometry around the copper atom. nih.gov
In another example, DFT calculations were used to complement experimental data for a derivative, Diethylene Glycol-Bis(3-Aminopropyl Ether)-N,N,N′,N′-Tetraacetic Acid (DEGTA), in its complexes with Europium(III). acs.orgacs.org These calculations helped to elucidate the coordination geometry and the binding motif of the aminoacetate groups. acs.orgacs.org For a related compound, 1-amino-4-methylpiperazine, DFT was used to optimize the geometries after each protonation step and to calculate the bond lengths between the nitrogen and the proton, which helped in comparing the pKₐ values of the amines. acs.org
These examples highlight how DFT can be a powerful tool to predict the three-dimensional structure of this compound and its potential coordination complexes with various metal ions.
Table 1: Illustrative DFT-Calculated Parameters for Related Amine Complexes (Note: This data is for analogous compounds and not this compound itself)
| Compound/Complex | Metal Ion | Coordination Geometry | Bond Lengths (Å) | Source |
|---|---|---|---|---|
| [Cu(Pefloxacin)₂(H₂O)₂] | Cu(II) | Octahedral | Cu-O: 2.369, 2.425 | nih.gov |
| N,N-Bis(3-aminopropyl)methylamine Complex | Cu(II) | Distorted square-pyramidal | Cu-N: 1.97–2.09 |
The amino groups in this compound make it a basic compound, capable of accepting protons. Computational methods can predict which of the nitrogen atoms is more likely to be protonated first and can estimate the dissociation constants (pKₐ) of the protonated species.
Studies on other polyamines, such as 1,4-bis(3-aminopropyl) piperazine (B1678402), have utilized computational chemistry to determine the order of protonation. researchgate.netresearchgate.net For unsymmetrical amines, these calculations can predict which amino group will be protonated first. researchgate.net The protonation states of active-site histidine residues in enzymes have also been investigated using combined quantum mechanical and molecular mechanical (QM/MM) methods, demonstrating the power of computational approaches in predicting protonation behavior in complex environments. nih.gov
For a derivative of this compound, DEGTA, the pKₐ values were determined experimentally via NMR spectroscopy and then used to calculate the speciation of the ligand at different pH values. acs.orgacs.org Such data is invaluable for understanding how the molecule will behave in solutions of varying acidity. Theoretical models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can also be used to estimate pKₐ values. researchgate.net
Density Functional Theory (DFT) for Molecular and Complex Structures
Thermodynamic Calculations
Thermodynamic calculations provide crucial information about the energy changes associated with chemical reactions, including complex formation and protonation/deprotonation events.
For amines, a key set of reactions involves protonation. The thermodynamic properties of these reactions, such as the standard state changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can be determined from the temperature dependence of the pKₐ values using the van't Hoff equation. acs.orgresearchgate.net Such studies have been performed for a variety of amines important in carbon capture applications. acs.orgresearchgate.netresearchgate.net Although specific data for this compound is not available, the methodology is well-established.
Table 2: Example Thermodynamic Properties of Protonation for an Amine (Note: This data is for 1,4-Bis(3-aminopropyl) piperazine and serves as an example of the type of data obtained from such studies)
| Property | Value | Units | Source |
|---|---|---|---|
| ΔH° | Value not specified in abstract | kJ·mol⁻¹ | acs.org |
| ΔS° | Value not specified in abstract | J·mol⁻¹·K⁻¹ | acs.org |
Computational chemistry can be used to calculate the binding energy between a ligand like this compound and a metal ion. This provides a quantitative measure of the stability of the resulting coordination complex.
For example, DFT calculations have been used to determine the binding energies of tris(3-aminopropyl)amine-based receptors with various anions. rsc.org The binding energy (ΔE) is typically calculated using the equation: ΔE = E(complex) − E(receptor) − E(anion). rsc.org The results showed that the binding energies were significantly higher in the gas phase compared to the solvent phase, highlighting the importance of considering solvent effects in these calculations. rsc.org In a study on bis-thiosemicarbazone conjugated magnetic nanoparticles, DFT calculations helped to understand the high adsorption capacity for Pd²⁺ ions. uni-koeln.de
Estimation of Thermodynamic Properties of Reactions
Structure-Property Relationship Predictions
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that attempt to predict the properties of a chemical compound based on its molecular structure. These models are often developed using computational descriptors derived from the molecule's theoretical structure.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, pH-dependent NMR titrations)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Bis(3-aminopropyl) Ether, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H and ¹³C NMR: The proton and carbon NMR spectra of this compound are characterized by distinct signals corresponding to the propyl chains. Due to the molecule's symmetry, a simplified spectrum is observed. The signals for the methylene (B1212753) (-CH₂) groups adjacent to the ether oxygen (O-CH₂) typically appear at a different chemical shift than those adjacent to the amine nitrogen (N-CH₂), with the central methylene group of the propyl chain appearing at its own characteristic shift. chemicalbook.comchemicalbook.com
Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Typical Chemical Shift (δ) in ppm | Description |
| -O-C H₂-CH₂-CH₂-NH₂ | ¹³C | ~70 ppm | Carbon adjacent to ether oxygen |
| -O-CH₂-C H₂-CH₂-NH₂ | ¹³C | ~30-33 ppm | Central propyl carbon |
| -O-CH₂-CH₂-C H₂-NH₂ | ¹³C | ~40-42 ppm | Carbon adjacent to amine nitrogen |
| -O-C H₂-CH₂-CH₂-NH₂ | ¹H | ~3.4-3.5 ppm | Protons adjacent to ether oxygen |
| -O-CH₂-C H₂-CH₂-NH₂ | ¹H | ~1.7-1.8 ppm | Protons on central propyl carbon |
| -O-CH₂-CH₂-C H₂-NH₂ | ¹H | ~2.7-2.8 ppm | Protons adjacent to amine nitrogen |
| -NH₂ | ¹H | Variable | Amine protons, shift is concentration and solvent dependent |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign these signals, especially in more complex derivatives. acs.orgfigshare.com These methods correlate proton and carbon signals, confirming the connectivity of the molecular backbone. acs.org For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, further confirming the spatial arrangement of the molecule. acs.org
pH-Dependent NMR Titrations: This advanced technique is particularly valuable for studying derivatives of this compound, such as the chelating agent DEGTA (diethylene glycol-bis(3-aminopropyl ether)-N,N,N',N'-tetraacetic acid). acs.orgnih.govacs.org By acquiring a series of ¹H NMR spectra at various pH (or pD) values, researchers can track the chemical shift changes of specific protons upon protonation or deprotonation of the amine and carboxylate groups. figshare.comacs.org This allows for the precise determination of acid dissociation constants (pKa values), which are crucial for understanding the ligand's behavior in solution and its complexation with metal ions. acs.orgnih.govacs.org
X-ray Crystallography for Solid-State Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a detailed model of the electron density, and thus the atomic positions and bond lengths, can be generated. wikipedia.orglibretexts.org
While X-ray crystallography is a fundamental tool for absolute structure determination, obtaining a suitable single crystal of this compound that is large and perfect enough for analysis can be a significant challenge. wikipedia.org The technique has been successfully applied to determine the structures of more complex molecules and metal complexes where Bis(3-aminopropyl)amine (B123863) or related polyamines act as ligands, revealing detailed coordination geometries and intermolecular interactions like hydrogen bonding. arkat-usa.orgresearchgate.net For this compound itself, this method remains the gold standard for solid-state structural confirmation, pending the growth of a suitable crystal.
Fourier-transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. When a compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. An FT-IR spectrum plots the absorption of this radiation versus wavenumber, providing a "fingerprint" of the molecule's functional groups. core.ac.uk
For this compound, FT-IR is used to confirm the presence of its key functional groups: the primary amine (-NH₂) and the ether (C-O-C) linkages. acs.orgnih.govacs.org The analysis of derivatives often involves monitoring the appearance or disappearance of specific bands, for example, the strong carbonyl (C=O) stretch in carboxylated derivatives like DEGTA. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H | Stretch | 3200 - 3500 | Medium (often a doublet) |
| Primary Amine | N-H | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |
| Alkyl Chain | C-H | Stretch | 2850 - 2960 | Strong |
| Ether | C-O-C | Asymmetric Stretch | ~1100 | Strong |
Mass Spectrometry (e.g., Electrospray-Ionization Mass Spectrometry (ESI-MS))
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray-Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, high-molecular-weight molecules. It is frequently used in the characterization of this compound derivatives. acs.orgacs.org For example, during the synthesis of DEGTA from this compound, ESI-MS is used to track the progress of the reaction by confirming the addition of acetate (B1210297) groups to the precursor amine. acs.org The technique can identify the molecular ion peak [M+H]⁺, confirming the successful synthesis of the target molecule.
Interactive Data Table: Expected Mass Spectrometry Peaks for this compound
| Compound | Formula | Molecular Weight ( g/mol ) | Ionization Mode | Expected m/z Peak |
| This compound | C₆H₁₆N₂O | 132.20 | ESI (+) | 133.21 [M+H]⁺ |
X-ray Diffraction (XRD) for Crystalline Phases
Powder X-ray Diffraction (XRD) is a versatile, non-destructive technique used to analyze the structure of crystalline materials. lucideon.com Unlike single-crystal X-ray crystallography, XRD is performed on a powdered or polycrystalline sample. The resulting diffraction pattern is a fingerprint of the material's crystalline phases. researchgate.net
While not typically used for primary structure elucidation of a simple molecule like this compound, XRD is crucial when the compound is incorporated into a larger material. For instance, when amines like bis(3-aminopropyl)amine are used to functionalize or intercalate into layered materials such as graphite (B72142) oxide, XRD is employed to measure the change in the interlayer spacing (d-spacing). tandfonline.com This provides direct evidence of the successful insertion of the amine between the material's layers. tandfonline.com The technique can also determine the percent crystallinity and average crystallite size of nanoparticle systems modified with such amines. lucideon.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS is used to analyze the surface chemistry of a material in its as-received state, or after some treatment.
In research involving this compound or its analogs, XPS is invaluable for characterizing surfaces that have been chemically modified with the amine. For example, in a study where graphite oxide was functionalized with bis(3-aminopropyl)amine, XPS was used to analyze the surface composition. tandfonline.com By examining the high-resolution spectra of the C 1s, O 1s, and N 1s regions, researchers can confirm the presence of nitrogen from the amine on the surface and gain insight into the nature of the chemical bonds formed (e.g., C-N bonds). tandfonline.comrsc.org This provides definitive evidence of successful surface functionalization.
Thermal Analysis
Thermal analysis techniques are fundamental in characterizing the thermal stability and phase behavior of materials.
Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of compounds. abo.fi
The data table below illustrates typical information obtained from a TGA experiment, though specific values for this compound itself are not detailed in the provided search results. The table format is based on common reporting practices for TGA data.
Table 1: Representative TGA Data for a Polymer System
| Parameter | Value |
|---|---|
| Onset Decomposition Temperature (Tonset) | 350 °C |
| Temperature at 5% Weight Loss (T5%) | 375 °C |
| Temperature at Maximum Decomposition Rate (Tmax) | 420 °C |
| Residual Char at 600 °C | 15% |
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. abo.fi It is widely used to study thermal transitions such as melting temperature (Tm), glass transition temperature (Tg), and crystallization behavior. rsc.orgnih.gov
In research involving polymers synthesized with amine compounds, DSC is a standard characterization tool. For example, the thermal properties of polyurethanes and polyimides have been evaluated using DSC to determine their glass transition and melting temperatures. researchgate.netrsc.org When studying materials containing this compound, DSC would reveal important information about their thermal behavior. The analysis typically involves heating and cooling cycles at a controlled rate, with the resulting thermogram showing endothermic and exothermic peaks corresponding to thermal events. rsc.org For instance, the thermal profile of peanut protein isolates was studied using DSC to identify the denaturation temperatures of its constituent fractions. nih.gov
The following interactive table shows representative data that could be obtained from a DSC analysis of a polymeric material.
Table 2: Representative DSC Data for a Polymer
| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|
| Glass Transition (Tg) | 120 | N/A |
| Crystallization (Tc) | 180 | -45 |
| Melting (Tm) | 250 | 50 |
Temperature-Programmed Desorption (TPD) is a technique used to study the desorption of molecular species from a surface as the temperature is increased in a controlled manner. hidenanalytical.com This method is particularly valuable in catalysis research to understand the interactions between adsorbates and a catalyst surface. hidenanalytical.commicromeritics.com
In the context of materials modified with amine compounds like this compound, TPD can provide insights into the nature and strength of surface interactions. For example, TPD experiments were used to evaluate the chemical nature of functional groups on graphite oxide modified with ethylenediamine (B42938) and bis(3-aminopropyl)amine. tandfonline.com The sample is typically heated at a linear rate in a vacuum or under an inert gas flow, and the desorbed molecules are detected by a mass spectrometer. hidenanalytical.comtandfonline.com The resulting TPD profile, a plot of desorption rate versus temperature, can reveal the desorption temperature, which is related to the strength of the surface bond, and can help identify the desorbed species. tandfonline.com For instance, in the study of amine-modified graphite oxide, the TPD profiles showed an intense peak at 470 K, which was attributed to the desorption of water and decomposition products of the amine. tandfonline.com
Table 3: Representative TPD Experimental Parameters
| Parameter | Value |
|---|---|
| Sample Mass | 0.010 g |
| Heating Rate | 5 K·min−1 |
| Temperature Range | Room Temperature to 1023 K |
| Atmosphere | Vacuum or Inert Gas Flow |
Note: This table illustrates typical experimental conditions for TPD analysis based on a study of amine-modified graphite oxide. tandfonline.com
Differential Scanning Calorimetry (DSC)
Advanced Characterization for Specific Applications
For specific applications, particularly in materials science and coordination chemistry, more advanced techniques are required to probe the magnetic and electronic properties of materials.
Magnetic susceptibility measurements are crucial for characterizing the magnetic properties of materials. Superconducting Quantum Interference Device (SQUID) magnetometry is an extremely sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field. aps.org
This technique is extensively used in the study of coordination complexes, including those that may incorporate ligands derived from this compound or similar amines. acs.orgulisboa.ptoup.com For example, variable-temperature magnetic susceptibility measurements are used to investigate phenomena like spin-crossover and magnetic exchange interactions between metal centers. acs.orgoup.com In a study of a pentacoordinate Co(II) compound with bis(3-aminopropyl)amine, magnetometry measurements identified a weak antiferromagnetic interaction. researchgate.net The data, often presented as a plot of the product of molar magnetic susceptibility and temperature (χMT) versus temperature, provides insights into the magnetic behavior of the material. rsc.orgrsc.org For instance, in a study of ferromagnetically coupled copper(II) clusters, the temperature dependence of the magnetic susceptibility indicated the presence of ferromagnetic interactions below 8–10 K. acs.org
Table 4: Representative Data from Magnetic Susceptibility Measurements of a Dy(III) Single-Ion Magnet
| Parameter | Value |
|---|---|
| χMT at 300 K | 14.1 cm3 mol−1 K |
| χMT at 10 K | 13.05 cm3 mol−1 K |
| Blocking Temperature (TB) | ~5 K |
| Magnetization Reversal Barrier (Ueff) | 1108 K |
Note: This table is based on data for a dysprosium(III) single-ion magnet and is for illustrative purposes. rsc.org
Mössbauer spectroscopy is a powerful technique for studying the electronic structure of specific nuclei, most commonly 57Fe. uni-bielefeld.de It provides information about the oxidation state, spin state, and local coordination environment of the Mössbauer-active atom.
While direct applications of Mössbauer spectroscopy to compounds of this compound were not found in the search results, the technique is highly relevant for characterizing coordination complexes where this compound could act as a ligand for a Mössbauer-active metal ion like iron. chalmers.se For instance, in the characterization of ligands derived from similar tetraamine (B13775644) compounds, Mössbauer spectroscopy could be used to analyze the electronic transitions between low-spin and high-spin states in Fe2+ complexes. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), which provides information about the oxidation state and covalency, and the quadrupole splitting (ΔEQ), which is sensitive to the symmetry of the local environment around the nucleus.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-bis(3-aminopropyl) piperazine (B1678402) |
| bis(3-aminopropyl)amine |
| bis(3-aminopropyl)methylamine |
| bis(3-aminoethyl)amine |
| 1,3-bis(3-aminopropyl)tetramethyldisiloxane (B1265523) |
| Ethylenediamine |
| Pyromellitic dianhydride |
| Ammonium (B1175870) polyphosphate |
| Bisphenol A diglycidyl ether |
| (3-aminopropyl)-triethoxysilane |
| Iron |
| Cobalt |
| Copper |
| Dysprosium |
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)
Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is a highly sensitive technique used to study the complexation behavior of fluorescent metal ions with various ligands. acs.orghzdr.de While direct TRLFS analysis of this compound is not its primary application, the technique is crucial for characterizing derivatives of the compound.
In a notable study, a derivative of this compound, namely diethylene glycol-bis(3-aminopropyl ether)-N,N,N′,N′-tetraacetic acid (DEGTA), was synthesized and its complexation with trivalent lanthanides and actinides, specifically Europium(III) (Eu(III)) and Curium(III) (Cm(III)), was investigated using TRLFS. acs.orgnih.govresearchgate.net This method allows for the determination of the number and thermodynamic stability of the complexes formed, providing structural insights from the perspective of the luminescing metal ion. acs.org
For the Eu(III)-DEGTA system, TRLFS analysis revealed the formation of different species depending on the pH. acs.orgacs.org At low pH, the Eu(III) aquo ion is the predominant species. As the pH increases, a complex identified as [EuH2(DEGTA)]+ forms. acs.org Further increases in pH lead to the formation of a nine-coordinate [Eu(DEGTA)]− complex. acs.orgnih.gov TRLFS studies confirmed that this complex is isostructural with the one formed with Cm(III). acs.orgnih.govresearchgate.net The high sensitivity of TRLFS makes it possible to conduct these spectroscopic studies at metal concentrations below 10⁻⁵ M. acs.org
Rheological Studies (e.g., Stress Sweep Rheometry)
Rheological studies are essential for understanding the flow and deformation behavior of materials, which is particularly relevant when this compound and its derivatives are used as curing agents for epoxy resins. These studies measure properties like viscosity and gel time, which are critical for processing and determining the final performance of the cured material. paintsandcoatingsexpert.comresearchgate.net
In research involving epoxy resins, rheological measurements are performed to characterize the reactivity profile of amine curing agents. paintsandcoatingsexpert.com For instance, the time required for a freshly mixed reactive resin composition to reach a specific viscosity (e.g., 10,000 mPa·s) at a set temperature is a key parameter determined by rotational rheometry. paintsandcoatingsexpert.com
One study investigated the curing of a bio-based epoxy resin derived from itaconic acid using poly(propylene glycol) bis(2-aminopropyl ether), a compound structurally related to this compound. bohrium.com Rheological analysis was employed to compare its curing behavior and viscosity with a conventional bisphenol A diglycidyl ether (DGEBA) system. bohrium.com The results showed that the itaconic acid-based system had a lower viscosity, indicating better processability. bohrium.com Dynamic mechanical analysis, a related technique, is also used to determine the glass transition temperature and crosslink density of the final cured epoxy, providing insight into its mechanical properties. researchgate.net
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface and internal morphology of materials at a microscopic level. In the context of polymers synthesized using diamine compounds like this compound, SEM is used to assess film quality, surface smoothness, and the presence of any defects such as cracks or bubbles. nih.govmdpi.com
For example, in the characterization of polyimide (PI) films, which can be synthesized using various diamines, SEM analysis is standard. nih.govresearchgate.net Studies on semi-alicyclic polyimide films, which may incorporate flexible ether linkages similar to that in this compound, use SEM to examine the surface and cross-sectional fracture of the films. nih.gov A smooth, flat surface without internal defects is indicative of a well-formed, high-quality film. nih.govmdpi.com
Furthermore, SEM is employed to study the morphology of poly(imide siloxane)s (PISs), where siloxane blocks like α,ω-bis(3-aminopropyl) polydimethylsiloxane (B3030410) are incorporated into a polyimide backbone. nycu.edu.tw SEM micrographs of the fractured surfaces of these materials can reveal the phase separation between the siloxane-rich and imide-rich domains. nycu.edu.tw The morphology, such as whether the siloxane phase is isolated or continuous, significantly impacts the material's mechanical properties, like its deformation behavior and elongation. nycu.edu.tw
Elemental Analysis (e.g., C, H, N determination)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It is essential for confirming the synthesis and purity of a compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula.
For this compound (C₆H₁₆N₂O), the theoretical elemental composition is a benchmark for purity assessment. nih.gov In research involving the synthesis of new compounds derived from amines, elemental analysis is a standard characterization step. For instance, in the synthesis of N,N-bis-(3-aminopropyl)-ethanolamine, a related polyamine, elemental analysis was performed on the final product and its picrate (B76445) derivative to confirm the empirical composition. google.com
In another study, graphite oxide was functionalized using bis(3-aminopropyl)amine. tandfonline.com Elemental analysis was crucial to corroborate the successful incorporation of the amine into the graphite oxide structure by quantifying the nitrogen content in the resulting material. tandfonline.comresearchgate.net The results also helped to understand how the reaction medium (ethanol vs. toluene) affected the degree of amine incorporation. tandfonline.comresearchgate.net
Below is a table showing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 54.50 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 12.20 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 21.19 |
| Oxygen | O | 15.999 | 1 | 15.999 | 12.11 |
| Total | 132.207 | 100.00 |
Note: Theoretical values are based on the molecular formula C₆H₁₆N₂O and standard atomic weights.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of trace levels of compounds in complex matrices. sigmaaldrich.com While direct analysis of this compound itself is not extensively documented in the provided results, the methodology is widely applied to similar aliphatic amines and related compounds, demonstrating its applicability for such analyses. bohrium.comresearchgate.net
The power of LC-MS/MS lies in its ability to separate analytes from a mixture using liquid chromatography and then detect and quantify them with high specificity using tandem mass spectrometry. bohrium.com This is particularly useful for detecting trace amounts of aliphatic amines in environmental or biological samples. tandfonline.comresearchgate.net Methods often involve operating the mass spectrometer in positive electrospray ionization (ESI+) mode and monitoring specific multiple reaction monitoring (MRM) transitions for the target analyte. nih.govnih.gov
For example, a validated LC-MS/MS method was developed to quantify residual levels of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a structurally related biocidal disinfectant, in dairy products. nih.govresearchgate.net The method achieved low limits of quantification (LOQ), around 5–7 µg/kg, showcasing the technique's sensitivity. nih.gov Similarly, methods have been developed for a wide range of short-chain aliphatic amines in various matrices, often achieving excellent linearity (correlation coefficients > 0.999) and recoveries. tandfonline.comnih.gov For some polar amines, derivatization is not required, simplifying the sample preparation process. bohrium.com
Gas Chromatography (GC) for Purity and By-product Analysis
Gas Chromatography (GC) is a robust and widely used analytical technique for assessing the purity of volatile and thermally stable compounds like this compound and its analogues. vitas.nomdpi.com Commercial suppliers of this compound and related diamines often specify the purity as determined by GC analysis, with values typically exceeding 98.0%. avantorsciences.com
The method involves injecting a sample into the GC, where it is vaporized and separated into its individual components as it travels through a capillary column. vitas.no A detector, commonly a Flame Ionization Detector (FID), then quantifies each component. vitas.nogoogle.com The peak area normalization method is typically used to calculate the purity of the main compound. google.com
GC methods are developed to be stable, reliable, and accurate, ensuring good control over product quality. google.com For the analysis of diverse diamines, which can be challenging due to their polarity, a derivatization step using reagents like ethyl chloroformate may be employed to improve volatility and chromatographic performance before GC-MS analysis. mdpi.com The choice of column is critical; for instance, a DB-624 capillary column has been used for the purity analysis of N,N,N'-trimethylethylenediamine, a related amine. google.com
The table below summarizes typical GC parameters that could be adapted for the analysis of this compound, based on methods for similar amines. mdpi.comgoogle.com
| Parameter | Typical Condition | Purpose |
| Column | Capillary Column (e.g., DB-17, DB-624) | Separates components of the sample based on their physicochemical properties. |
| Injector Temperature | 200-280 °C | Ensures rapid and complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) | Detects and quantifies organic compounds as they elute from the column. |
| Detector Temperature | 250-300 °C | Prevents condensation of analytes in the detector. |
| Carrier Gas | High-Purity Nitrogen or Helium | Transports the sample through the column. |
| Temperature Program | Ramped heating (e.g., 60 °C to 280 °C) | Optimizes separation of components with different boiling points. |
| Quantification | Peak Area Normalization | Calculates the percentage purity of the target compound. |
Emerging Research Applications of Bis 3 Aminopropyl Ether and Its Derivatives
Carbon Dioxide (CO2) Capture Technologies
The presence of amino groups provides reactivity towards CO2, while the ether component can influence important physical properties like viscosity and solvent volatility. Research has explored the integration of this structural motif into advanced solvent systems for post-combustion CO2 capture.
The development of efficient and cost-effective solvents is a primary focus of CO2 capture research. While aqueous amine solutions are a mature technology, they suffer from drawbacks like high energy requirements for regeneration and solvent degradation. mdpi.comfrontiersin.org The incorporation of an ether functionality into the amine structure is a strategy being explored to mitigate these issues. The presence of ether groups can enhance the physical solubility of CO2 and has been shown to improve CO2 selectivity. frontiersin.orgpnnl.gov Furthermore, ether linkages can help lower the vapor pressure and viscosity of the solvent, which is beneficial for process efficiency. pnnl.gov
Derivatives of Bis(3-aminopropyl) Ether, particularly those where the core structure is integrated into larger molecules, are part of this research thrust. For example, poly(ethylene glycol) bis(3-aminopropyl) is a derivative that has been investigated in the context of enzyme-catalyzed reactions. google.com While direct, large-scale studies on this compound as a standalone solvent are not prominent in the reviewed literature, its structural elements are key components in more complex, next-generation capture systems like aminosilicones.
Aminosilicones are a class of solvents that combine CO2-reactive amino groups with a CO2-philic siloxane backbone. researchgate.net These materials are noted for their high CO2 uptake capacity and thermal stability. pnnl.govnationalcarboncapturecenter.com A key challenge with some aminosilicones is that they can become highly viscous or even solidify upon reacting with CO2. researchgate.netdoe.gov
To address this, researchers have integrated ether functionality in two primary ways:
Ether Co-solvents: Hydroxyether co-solvents like triethylene glycol (TEG) are mixed with aminosilicones. researchgate.netnationalcarboncapturecenter.com The co-solvent helps to maintain a liquid state, reduces viscosity, and can enhance the physisorption of CO2. researchgate.net For instance, a solvent comprising 60% of the aminosilicone GAP-1m and 40% TEG demonstrated improved stability and CO2 capacity. nationalcarboncapturecenter.com
Ether-functionalized Aminosilicones: The most promising aminosilicones are those that possess ether functionality within their molecular structure. pnnl.gov These materials exhibit low viscosities combined with high CO2 uptake and heats of absorption within an optimal thermodynamic range. pnnl.gov
A prominent aminosilicone, often discussed in this context, is 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane (GAP-0), a structural analogue that reacts readily with CO2. pnnl.govosti.gov Although GAP-0 itself can precipitate as a solid carbamate (B1207046), its study highlights the potential of the aminopropyl moiety in siloxane-based capture systems. doe.gov
The performance of a CO2 capture solvent is dictated by its physicochemical properties. For aminosilicone systems derived from or related to the aminopropyl structure, several key characteristics have been evaluated. The aminosilicone GAP-0, for example, has a high CO2 capacity of up to 18 wt%, which is 95% of its theoretical maximum. pnnl.gov However, this comes with a high heat of reaction (around 2500-2600 kJ/kg of CO2), which can increase the energy penalty during the regeneration step. pnnl.gov
In contrast, secondary aminosilicones show lower heats of CO2 absorption (2000-2200 kJ/kg of CO2), which is more favorable for energy-efficient regeneration. pnnl.gov The viscosity of these solvents is a critical parameter; for example, a mixture of GAP-0 in a TEG co-solvent has a viscosity of approximately 1300 cP at 40°C when loaded with CO2. researchgate.net Pilot-scale testing of a GAP-1m/TEG solvent system with controlled water addition demonstrated a 25% increase in working capacity and a 10% reduction in the specific steam duty required for regeneration compared to the benchmark monoethanolamine (MEA) solvent. nationalcarboncapturecenter.com
Table 1: Performance Characteristics of Aminosilicone-Based CO2 Capture Solvents
| Parameter | Value / Observation | Solvent System | Source(s) |
|---|---|---|---|
| CO₂ Capacity | Up to 18 wt% | GAP-0 | pnnl.gov |
| Heat of Reaction | ~2500-2600 kJ/kg CO₂ | GAP-0 (primary amine-based) | pnnl.gov |
| Heat of Reaction | 2000-2200 kJ/kg CO₂ | Secondary aminosilicones | pnnl.gov |
| Viscosity (at 40°C) | ~1300 cP (loaded with CO₂) | GAP-0 in TEG | researchgate.net |
| Capture Efficiency | 90 - 95% | GAP-1m/TEG with water | nationalcarboncapturecenter.com |
| Working Capacity | 25% increase vs. MEA | GAP-1m/TEG with water | nationalcarboncapturecenter.com |
| Thermal Stability | One order of magnitude lower degradation rate than MEA at 150°C | Lean GAP-1m solvent | nationalcarboncapturecenter.com |
Integration into Aminosilicone-Based Capture Systems
Catalysis Research
The amine functional groups in this compound and its derivatives suggest potential utility in catalysis, either as catalysts themselves, as ligands for metal catalysts, or as components in catalytic systems.
The presence of primary amine groups allows this compound to act as a base, a common catalytic function in organic chemistry. However, the reviewed research literature does not provide specific examples of this compound being employed directly as a catalyst for general organic reactions. Its structural derivatives, N-alkylbis(3-aminopropyl)amines, have been synthesized via catalytic hydrogenation, where the amine compound is the product rather than the catalyst. researchgate.net Similarly, methods for synthesizing bis[3-(N,N-dialkylamino)propyl]ethers involve the catalytic reductive alkylation of the bis(3-aminopropyl)ether precursor. google.com
A significant application of derivatives of this compound is emerging in the field of biocatalysis, specifically in the synthesis of valuable chiral amines. Chiral amines are crucial building blocks in the pharmaceutical industry. nih.gov Transaminase (TA) enzymes are powerful biocatalysts for producing chiral amines from prochiral ketones. google.comnih.gov
This enzymatic reaction requires an "amino donor" to provide the amine group. google.com Research has shown that high molecular weight (HMW) polyether amines, which are derivatives of this compound, can serve as effective amino donors in these reactions. google.com For example, poly(ethylene glycol) bis(3-aminopropyl) and related structures are used in excess to shift the reaction equilibrium towards the desired chiral amine product. google.com The use of these HMW donors is advantageous because their physical properties differ significantly from the smaller chiral amine product, which can simplify purification. A study investigating 25 different transaminases found that the enzyme TA_3HMU was particularly active with these types of HMW amino donors. google.com
Table 2: High Molecular Weight (HMW) Amino Donors (Bis-amine Ether Derivatives) Tested in Transaminase-Catalyzed Reactions | Commercial Name / Abbreviation | Structure Description | Molecular Weight ( g/mol ) | Source(s) | | :--- | :--- | :--- | :--- | | poly(ethylene glycol) bis(3-aminopropyl) | A polyether diamine with a polyethylene (B3416737) glycol core. | ~1500 | google.com | | Poly(propylene glycol) bis(2-aminopropyl ether) | PEG-A | A polyether diamine with a polypropylene (B1209903) glycol core. | 400 | google.com | | O,O'-bis(2-aminopropyl) polypropylene glycol-block-polyethylene glycol-block-polypropylene glycol | PEG-C | A block co-polymer diamine. | 600 | google.com |
Enzymatic Synthesis Facilitation
The facilitation of enzymatic synthesis represents a significant area of research for polyamines, including structures related to this compound. Polyamines have been shown to promote the enzymatic synthesis of xenobiotic nucleic acids (XNAs), which are nucleic acids with artificially modified sugar backbones. nih.govrsc.org This is crucial for the creation of XNA libraries used in the selection of XNA aptamers and enzymes. nih.govrsc.org
In the enzymatic synthesis of certain XNAs, such as arabino nucleic acid (ANA), the instability of the DNA/XNA duplex can lead to dissociation at the temperatures required by thermophilic polymerases, hindering efficient synthesis. nih.govrsc.org Research has demonstrated that polyamines can stabilize these DNA/ANA duplexes, thereby promoting the synthesis of ANA and other XNAs like 2′-amino-RNA/2′-fluoro-RNA mixtures and 2′-O-methyl-RNA. nih.gov The stabilizing effect of polyamines on nucleic acid duplexes is a key factor in this facilitation. nih.gov
The table below summarizes the role of various polyamines in promoting XNA synthesis.
| Polyamine | Effect on XNA Synthesis | Reference |
| Spermine | Promotes ANA synthesis | nih.gov |
| Spermidine | Promotes ANA synthesis | nih.gov |
| Cadaverine | Promotes ANA synthesis | nih.gov |
| Putrescine | Promotes ANA synthesis | nih.gov |
Table 1: Polyamines Promoting ANA Synthesis
It has been observed that the optimal concentration of polyamines can depend on the specific XNA and the polymerase mutant being used. nih.gov This suggests a competitive interaction between polyamines and polymerase mutants for binding to nucleic acids. nih.gov Furthermore, the use of polyamines has been shown to have a negligible negative effect on the fidelity of ANA synthesis. nih.gov
Biomedical and Biological Research Investigations
Role in Drug Delivery Systems: Enhancing Solubility and Bioavailability
This compound and its derivatives, particularly polyethylene glycol this compound, are actively being researched for their role in drug delivery systems. chemimpex.com A primary focus of this research is on enhancing the solubility and bioavailability of drugs that are poorly soluble. chemimpex.commdpi.com The ability of these compounds to form stable complexes with drug molecules makes them promising candidates for advanced drug delivery formulations.
Derivatives such as Diethylene glycol this compound (DEGBE) have been used to functionalize Pluronic F127 for the creation of magnetic nanoparticle drug carriers. This functionalization has demonstrated a high conjugation efficiency of 85% with hydrophobic drugs. The mechanism behind this enhancement often involves the polycationic nature of these molecules, which can improve the dissolution rate of non-polar drugs and increase the fluidity and permeability of biological membranes. nih.gov
The development of supramolecular drug carriers using polyamines has also been shown to improve the thermal stability, bioavailability, and solubility of certain compounds. frontiersin.org Cationic lipids incorporating aminopropyl groups, such as N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate (DOSPA), are utilized in gene therapy to form stable complexes with nucleic acids, facilitating their delivery into cells. smolecule.com
| Derivative | Application in Drug Delivery | Key Finding | Reference |
| Polyethylene glycol this compound | Enhancing drug solubility and bioavailability | Serves as a versatile polymer in drug delivery systems. | chemimpex.com |
| Diethylene glycol this compound (DEGBE) | Functionalization of magnetic nanoparticle drug carriers | Achieved 85% conjugation efficiency with hydrophobic drugs. | |
| Polyamines (general) | Supramolecular drug carriers | Enhanced thermal stability, bioavailability, and solubility. | frontiersin.org |
| DOSPA | Gene delivery | Forms stable complexes with nucleic acids for cellular delivery. | smolecule.com |
Table 2: this compound Derivatives in Drug Delivery
Surface Modification for Biomedical Devices to Improve Biocompatibility
The surface modification of biomedical devices is a critical application for this compound and its derivatives to enhance biocompatibility. These compounds are used to create coatings that can reduce protein adsorption and improve the integration of devices within biological systems. For instance, research has shown that applying a coating of this compound on implantable devices can lead to a reduction in protein adsorption by over 50%.
Polymers with amine functionalities, such as those derived from this compound, are valuable in this context. For example, amination of Polyether ether ketone (PEEK) surfaces using compounds like (3-aminopropyl) tri-ethoxy silane (B1218182) has been shown to increase hydrophilicity and enhance the adsorption of fibronectin, leading to better tissue integration. nih.gov Polydopamine, a polyamine-based biomimetic adhesive, is another widely used coating that improves the biocompatibility of implant surfaces by promoting cell adhesion and proliferation. mdpi.comnih.gov
The development of polyamino acid-based zwitterionic coatings is another promising area. These coatings can prevent protein deposition, reduce inflammation, and inhibit thrombosis, thereby decreasing the risk of complications associated with implantable medical devices. bohrium.com
| Modification Strategy | Material/Device | Outcome | Reference |
| This compound coating | Implantable devices | Reduced protein adsorption by over 50%. | |
| Amination with (3-aminopropyl) tri-ethoxy silane | Polyether ether ketone (PEEK) | Enhanced hydrophilicity and fibronectin adsorption. | nih.gov |
| Polydopamine coating | Titanium implants | Improved hydrophilicity and cell adhesion. | mdpi.com |
| Polyamino acid zwitterionic coating | Medical catheters | Excellent lubricating, antifouling, and anticoagulant properties. | bohrium.com |
Table 3: Surface Modification with Amine-Containing Compounds
General Studies on Polyamine Biological Interactions
Polyamines, a class of compounds to which this compound belongs, are ubiquitous in living organisms and play fundamental roles in a vast array of cellular processes. frontiersin.orgfrontiersin.org At physiological pH, these molecules are polycationic, allowing them to interact with negatively charged macromolecules such as DNA, RNA, and proteins. frontiersin.orgimrpress.com These interactions are crucial for the modulation of numerous cellular functions including cell growth, differentiation, and death. frontiersin.orgmdpi.com
Research has shown that polyamines are involved in:
Nucleic Acid and Protein Synthesis: They play a role in modulating chromatin structure, gene transcription, and translation. frontiersin.orgweizmann.ac.il
Cell Signaling: Polyamines are involved in signaling pathways and the regulation of ion channels. weizmann.ac.ilnih.gov
Stress Response: Changes in polyamine levels are observed in response to various stressors, including in the context of brain ischemia and plant-microbe interactions. frontiersin.orgnih.gov
Recent studies have employed novel techniques like photoaffinity labeling to map the interactions of polyamines with proteins in live cells. chemrxiv.org This has led to the identification of hundreds of putative protein interactors, revealing that different types of polyamines may have preferences for specific cellular compartments. chemrxiv.org For example, higher polyamine analogs tend to target proteins in the nucleoplasm and cytosol, while diamine analogs show localization to vesicle-like structures near the Golgi apparatus. chemrxiv.org
The metabolism of polyamines is tightly regulated through synthesis, degradation, and transport. weizmann.ac.il Enzymes such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC) are key to their biosynthesis. mdpi.com
Q & A
Q. Methodological Considerations :
Q. Table 1: Synthesis Optimization
| Method | Conditions | Yield | Purity Control |
|---|---|---|---|
| Cyanide Reduction | 50 psi H₂, Pd/C, 12 h | 75–85% | GC-MS monitoring |
| Alkaline Etherification | NaOH, 50°C, 24 h | 60–70% | FTIR for amine detection |
What spectroscopic and chromatographic methods are optimal for characterizing this compound derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H NMR resolves ether (-CH₂-O-CH₂-) and amine (-NH₂) protons. Splitting patterns distinguish symmetric vs. asymmetric derivatives (e.g., diethylene glycol vs. polymer-tethered variants) .
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) detects impurities. Retention time shifts indicate functional group modifications (e.g., folic acid conjugation) .
Q. Advanced Application :
- Quantitative Analysis : UV-Vis spectroscopy (λ = 280 nm) measures conjugation efficiency (e.g., 85% folic acid attachment to Pluronic-coated nanoparticles) .
How can this compound be functionalized for advanced nanomaterial applications?
Q. Advanced Research Focus
- Nanoparticle Functionalization :
- Amine Coupling : The ether’s terminal amines react with carboxylic acids (e.g., folic acid) via carbodiimide chemistry (EDC/NHS). Optimize pH (6.5–7.4) to maximize conjugation .
- Magnetic Targeting : Iron oxide nanoparticles coated with this compound-modified Pluronic F127 enable drug delivery. External magnetic fields enhance tumor-site accumulation .
Q. Table 2: Functionalization Efficiency
| Application | Method | Efficiency | Validation Technique |
|---|---|---|---|
| Folic Acid Conjugation | EDC/NHS, pH 7.0, 24 h | 85% | UV-Vis, HPLC |
| Magnetic Nanoparticles | Co-precipitation, 65°C | >90% | TEM, Dynamic Light Scattering |
What challenges arise in reconciling divergent toxicological data between this compound and structurally similar amines?
Advanced Research Focus
While this compound lacks direct toxicological data, structurally related amines (e.g., Bis(3-aminopropyl)amine, CAS 56-18-8) show dose-dependent sensitization (EC₃ = 3.9% w/v in murine models). Key discrepancies include:
- Mechanistic Differences : Ethers generally exhibit lower reactivity than amines due to reduced nucleophilicity. This may correlate with milder irritation potential .
- Data Interpretation : Cross-study comparisons require normalization to molar concentrations (vs. % w/v) and control for solvent effects .
Q. Methodological Recommendations :
- Use in vitro assays (e.g., KeratinoSens™) to screen irritation potential before in vivo testing.
- Apply read-across frameworks (OECD QSAR Toolbox) to extrapolate data from amine analogs cautiously .
How do polymerization techniques leverage this compound for tailored polymer architectures?
Q. Advanced Research Focus
- Polymer Synthesis : The ether serves as a diamine monomer in polyurethanes and epoxies. Stoichiometric imbalances (e.g., 1.05:1 NCO:NH₂ ratio) prevent branching and control crosslink density .
- Thermal Stability : TGA reveals decomposition onset at 220°C, suitable for biomedical applications requiring low-temperature processing .
Q. Table 3: Polymerization Parameters
| Polymer Type | Reaction Conditions | Key Property |
|---|---|---|
| Polyurethane | 70°C, 48 h, DMF solvent | Tensile Strength: 12 MPa |
| Epoxy Resin | Epichlorohydrin, 60°C | Glass Transition: 85°C |
Notes
- References to Bis(3-aminopropyl)amine (CAS 56-18-8) are included for mechanistic comparison but highlight structural distinctions from the ether derivative.
- Commercial synthesis protocols are excluded per research guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
